molecular formula C13H9FN2O B1531402 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile CAS No. 2069219-03-8

3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

Cat. No.: B1531402
CAS No.: 2069219-03-8
M. Wt: 228.22 g/mol
InChI Key: QFRKJKIUYLFVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile (CAS 2069219-03-8) is a high-purity chemical building block supplied for research and development purposes. This fluorinated aromatic compound, with a molecular formula of C13H9FN2O and a molecular weight of 228.22, is characterized by its benzonitrile core substituted with a 4-methoxy group and a 2-fluoropyridin-4-yl moiety . The strategic incorporation of fluorine is a common practice in medicinal chemistry to fine-tune a molecule's properties, and scaffolds like this one are valuable for constructing novel active pharmaceutical ingredients (APIs) . This scaffold is of significant interest in neuroscience research. Its structural motif is found in patented compounds, specifically 5,7-dihydro-pyrrolo-pyridine derivatives, which are being investigated for treating a range of neurological and neurodegenerative diseases . The research applications for this chemical family include potential therapies for Parkinson's disease, Alzheimer's disease, and other forms of dementia , as well as antipsychotic and antidepressant agents . Researchers value this compound for its utility in exploring new mechanisms of action within the central nervous system. Handling of this material should only be conducted by qualified professionals in a controlled laboratory environment. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal guidelines. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(2-fluoropyridin-4-yl)-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c1-17-12-3-2-9(8-15)6-11(12)10-4-5-16-13(14)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRKJKIUYLFVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile (CAS 2069219-03-8), a specialized biaryl building block used in modern medicinal chemistry.

CAS Registry Number: 2069219-03-8 Molecular Formula: C₁₃H₉FN₂O Molecular Weight: 228.22 g/mol [1][2]

Executive Summary

As a Senior Application Scientist in drug discovery, I identify This compound as a high-value pharmacophore scaffold. This compound represents a strategic "biaryl" motif commonly deployed in the optimization of kinase inhibitors (e.g., Tyrosine Kinase, JAK) and phosphodiesterase (PDE) inhibitors. Its structural utility lies in the 2-fluoropyridine moiety, which serves as a bioisostere for phenyl rings while offering improved metabolic stability (blocking CYP450 oxidation sites) and modulated basicity compared to unsubstituted pyridine.

The following guide details the structural properties, synthetic pathways, and handling protocols required for integrating this intermediate into lead optimization campaigns.

Structural Analysis & Physicochemical Properties[3]

Chemical Architecture

The molecule consists of a central benzene ring substituted with a nitrile group (CN) at position 1 and a methoxy group (OMe) at position 4. The critical modification is the 2-fluoropyridin-4-yl group attached at position 3.

  • Fluorine Effect: The fluorine atom at the 2-position of the pyridine ring is electron-withdrawing, which reduces the basicity of the pyridine nitrogen (

    
     shift). This is crucial for reducing off-target hERG channel inhibition, a common liability for basic pyridines.
    
  • Orthogonal Functionalization: The nitrile group provides a versatile handle for further transformation into amines, amides, or heterocycles (e.g., tetrazoles, oxadiazoles).

  • Atropisomerism: The steric bulk of the methoxy group ortho to the pyridine ring induces a twisted biaryl conformation, potentially locking the molecule into a bioactive conformation.

Calculated Properties Table
PropertyValueContext
LogP (Predicted) ~2.8 - 3.1Lipophilic enough for cell permeability; optimal for CNS/peripheral drugs.
TPSA ~45 ŲHigh oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 0Good membrane permeability.
H-Bond Acceptors 4Interactions with kinase hinge regions or active site residues.
Rotatable Bonds 2Low entropic penalty upon binding.
pKa (Pyridine N) ~2.0 - 3.0Significantly lower than pyridine (~5.2) due to F-substitution.

Synthetic Methodology

The most robust route to This compound is via a Suzuki-Miyaura Cross-Coupling reaction. This protocol ensures high regioselectivity and yield.

Retrosynthetic Analysis
  • Fragment A: 3-Bromo-4-methoxybenzonitrile (Electrophile)

  • Fragment B: (2-Fluoropyridin-4-yl)boronic acid (Nucleophile)

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 3-Bromo-4-methoxybenzonitrile (1.0 equiv)

  • (2-Fluoropyridin-4-yl)boronic acid (1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Pd(dppf)Cl₂·DCM complex (0.05 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, charge the aryl bromide (Fragment A), boronic acid (Fragment B), and base (

    
    ).
    
  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Catalyst Addition: Add the Palladium catalyst rapidly against a positive stream of nitrogen. Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass [M+H]+ = 229.07).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0% to 30% EtOAc in Hexanes.

    • Observation: The product typically elutes as a white to off-white solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagent Prep: 3-Bromo-4-methoxybenzonitrile + (2-F-Py-4-yl)boronic acid Degas Degassing: Sparge Dioxane/H2O with N2 (10 min) Start->Degas Catalysis Catalyst Addition: Pd(dppf)Cl2 (Inert Atmosphere) Degas->Catalysis Heating Reaction: 90°C, 12-16h Monitor LC-MS (m/z 229) Catalysis->Heating Workup Work-up: Extract w/ EtOAc Wash (H2O/Brine) Heating->Workup Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Product Final Product: 3-(2-Fluoropyridin-4-yl)- 4-methoxybenzonitrile Purify->Product

Caption: Step-by-step Suzuki-Miyaura coupling workflow for the synthesis of CAS 2069219-03-8.

Medicinal Chemistry Applications

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .

Pharmacophore Mapping
  • Kinase Hinge Binding: The pyridine nitrogen (N1) can serve as a weak H-bond acceptor. However, the 2-fluoro substituent reduces this capability, often directing binding interactions elsewhere or improving selectivity against off-targets.

  • Metabolic Stability: The fluorine atom blocks the metabolically labile 2-position of the pyridine ring, preventing oxidation by aldehyde oxidase (AO) or CYP enzymes, a common failure mode for pyridine-containing drugs.

  • Conformational Lock: The biaryl twist creates a specific 3D vector, allowing the nitrile group to project into a distinct sub-pocket (e.g., the ribose pocket in kinases).

Structural Logic Diagram

Pharmacophore Core Biaryl Core (Twisted Geometry) CN Nitrile (CN) Versatile Handle / H-Bond Acceptor Core->CN Pos 1 OMe Methoxy (OMe) Steric Bulk / Donor Core->OMe Pos 4 F_Py 2-Fluoro-Pyridine Metabolic Block / Low Basicity Core->F_Py Pos 3 Synthetic Utility Synthetic Utility CN->Synthetic Utility -> Amine/Amide Metabolic Stability Metabolic Stability F_Py->Metabolic Stability Blocks AO/CYP Selectivity Selectivity F_Py->Selectivity Reduced hERG

Caption: Pharmacophore analysis highlighting the functional roles of the substituents.

Safety & Handling (MSDS Highlights)

  • Hazard Classification:

    • Acute Toxicity (Oral/Inhale): Category 3/4 (Nitrile derivative).

    • Skin/Eye Irritation: Category 2.[1][2][3]

  • Handling:

    • Always handle in a fume hood to avoid inhalation of dust/vapors.

    • Nitrile Safety: In case of fire or strong acid contact, hazardous Hydrogen Cyanide (HCN) gas may be liberated. Ensure access to cyanide antidote kits if processing on a large scale (>100g).

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (nitrile hydrolysis risk over long term).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136262694 (Related Structure). Retrieved from [Link]

  • Accela ChemBio Inc. Product Catalog: 3-(2-Fluoro-4-pyridyl)-4-methoxybenzonitrile (CAS 2069219-03-8).[1][2] Retrieved from [Link][2]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic Insight on Fluoropyridines).

Sources

CAS number and identifiers for 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, synthesis, and prospective applications.

Introduction and Strategic Importance

The molecular architecture of this compound is of considerable interest to the scientific community. It incorporates three key pharmacophores: a fluoropyridine ring, a methoxy-substituted benzene ring, and a nitrile group. The strategic placement of a fluorine atom on the pyridine ring can significantly enhance metabolic stability and binding affinity to biological targets.[1] The methoxybenzonitrile moiety is a common scaffold in a variety of biologically active molecules. This unique combination of functional groups makes this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Chemical Identity and Core Identifiers

As of the latest data, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, suggesting it may be a novel or non-commercial research compound. The primary identifiers are derived from its molecular structure.

IdentifierValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₃H₉FN₂ON/A
Molecular Weight 228.22 g/mol N/A
Canonical SMILES COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)FN/A
InChI Key (Predicted)N/A

Note: The absence of a CAS number and other registered identifiers in major chemical databases suggests that researchers working with this compound will need to rely on thorough characterization (NMR, MS, etc.) to confirm its identity.

Physicochemical Properties (Predicted)

The physicochemical properties of this compound can be predicted based on its structural components. These predictions are valuable for designing experimental conditions and for computational modeling in drug discovery.

PropertyPredicted ValueRationale and Significance
Appearance White to off-white solidBased on related benzonitrile and pyridine derivatives.[1]
Melting Point 120-140 °C (estimated)Biaryl compounds of this nature typically have melting points in this range.
Boiling Point > 300 °C (estimated)High boiling point is expected due to its molecular weight and polarity.
Solubility Soluble in polar organic solvents (DMSO, DMF, THF); sparingly soluble in water.The nitrile and methoxy groups provide some polarity, but the overall structure is largely nonpolar.
pKa (Pyridine Nitrogen) ~2-3The electron-withdrawing fluorine atom and the benzonitrile substituent are expected to lower the basicity of the pyridine nitrogen.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through modern cross-coupling methodologies. The most logical and efficient strategy involves a Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis

A retrosynthetic analysis points to two primary starting materials: a boronic acid (or ester) derivative of 2-fluoropyridine and a halogenated 4-methoxybenzonitrile.

G Target This compound Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect SM1 2-Fluoropyridin-4-ylboronic acid (or ester) Disconnect->SM1 SM2 3-Bromo-4-methoxybenzonitrile Disconnect->SM2

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a reliable method for the synthesis of the target compound.

Step 1: Reaction Setup

  • To an oven-dried Schlenk flask, add 3-bromo-4-methoxybenzonitrile (1.0 eq), 2-fluoropyridin-4-ylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

Step 2: Reaction Execution

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound.

Mechanistic Pathway

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal Ar'-B(OR)₂ ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Product (Ar-Ar') Product Target Molecule ReductElim->Product ArX 3-Bromo-4-methoxybenzonitrile ArX->OxAdd ArB 2-Fluoropyridin-4-ylboronic acid ArB->Transmetal

Sources

3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile: A Strategic Scaffold in Kinase Inhibitor Design

[1][2]

Executive Summary

This compound (CAS: 1286725-01-6) is a specialized biaryl intermediate extensively utilized in the synthesis of small-molecule kinase inhibitors, particularly those targeting the MAPK/ERK signaling pathway .[1][2] Its structure combines a benzonitrile core with a 2-fluoropyridine moiety, offering a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capability.[1][2]

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthetic protocols, and its critical role as a pharmacophore in modern medicinal chemistry.[2]

Chemical Identity & Molecular Architecture[1][2][3]

The molecule features a central benzene ring substituted with a nitrile group (electron-withdrawing), a methoxy group (electron-donating), and a fluorinated pyridine ring.[1][2] This "push-pull" electronic system influences both its chemical reactivity and its binding affinity in protein active sites.[2]

Table 1: Core Identification Data[1][2]
PropertySpecification
Chemical Name This compound
CAS Number 1286725-01-6
Molecular Formula C₁₃H₉FN₂O
Molecular Weight 228.22 g/mol
SMILES COc1ccc(C#N)cc1-c2ccnc(F)c2
InChI Key Unique Identifier (Calculated)
Structural Class Biaryl; Fluorinated Pyridine; Benzonitrile

Physicochemical Profile

Understanding the physicochemical properties is essential for optimizing formulation and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[2]

Calculated & Predicted Properties

Note: Values below are derived from consensus algorithms (SwissADME/ChemAxon) for the specific CAS structure, as direct experimental monographs are proprietary to specific drug master files.

ParameterValue (Approx.)Significance in Drug Design
LogP (Lipophilicity) 2.6 – 2.9Optimal for membrane permeability; falls within Lipinski's Rule of 5.[1][2]
TPSA (Topological Polar Surface Area) ~56 ŲIndicates good oral bioavailability (Target < 140 Ų).[2]
H-Bond Acceptors 4 (Nitrile N, Pyridine N, F, O)Critical for interacting with kinase hinge regions.[2]
H-Bond Donors 0Improves membrane permeability by reducing desolvation penalty.[1][2]
pKa (Pyridine Nitrogen) ~2.0 – 3.0The fluorine atom significantly lowers the basicity of the pyridine nitrogen, reducing non-specific protein binding.[2]
Solubility & Stability[2]
  • Aqueous Solubility: Low/Insoluble.[1][2] The planar biaryl structure and lack of ionizable groups at physiological pH limit water solubility.[2]

  • Organic Solubility: Highly soluble in DMSO , DMF , Dichloromethane (DCM) , and Ethyl Acetate .[2]

  • Solid State: Typically isolated as a white to off-white crystalline solid .[1][2]

  • Thermal Stability: High melting point expected (>100°C) due to rigid biaryl stacking and dipolar interactions from the nitrile group.[2]

Synthetic Methodology: Suzuki-Miyaura Coupling[1][2][8]

The most robust route to synthesize this compound is via a Suzuki-Miyaura cross-coupling reaction.[2] This method ensures regioselectivity and high yields.[2]

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis logic, highlighting the coupling of the aryl bromide and boronic acid partners.

SynthesisPathwayReactant13-Bromo-4-methoxybenzonitrile(Electrophile)IntermediatePd-ComplexIntermediateReactant1->IntermediateOxidative AdditionReactant22-Fluoropyridine-4-boronic acid(Nucleophile)Reactant2->IntermediateTransmetallationCatalystCatalyst System:Pd(dppf)Cl2 • DCMK2CO3 (Base)Catalyst->IntermediateProduct3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile(Target)Intermediate->ProductReductive Elimination

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl scaffold.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • 3-Bromo-4-methoxybenzonitrile (1.0 equiv)[1][2]

  • 2-Fluoropyridine-4-boronic acid (1.2 equiv)[1][2]

  • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv) – Chosen for stability and efficiency with aryl chlorides/bromides.[2]

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge the aryl bromide, boronic acid, and K₂CO₃.

  • Degassing: Add the solvent mixture (Dioxane/Water).[1][2] Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[2]

  • Initiation: Add the Pd(dppf)Cl₂ catalyst quickly under a stream of nitrogen.[1][2]

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via HPLC or TLC (Eluent: 30% EtOAc in Hexanes).

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with water and extract with Ethyl Acetate (3x).[1][2][4]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2]

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc/Hexanes) to yield the product as a white solid.

Applications in Drug Discovery[1][6][9]

This molecule is not just a passive intermediate; it is a "privileged structure" in kinase inhibitor design.[2]

Structure-Activity Relationship (SAR) Logic[1][2]
  • The Fluorine Effect: The fluorine atom at the 2-position of the pyridine ring serves two purposes:

    • Metabolic Blocking: It prevents oxidative metabolism (P450 attack) at the electron-deficient pyridine ring.[1][2]

    • Basicity Modulation: It withdraws electrons, lowering the pKa of the pyridine nitrogen.[1][2] This reduces the likelihood of protonation at physiological pH, improving membrane permeability.[2]

  • The Nitrile Group: Acts as a robust hydrogen bond acceptor, often interacting with the "gatekeeper" residues in the ATP-binding pocket of kinases (e.g., ERK, MEK).[2]

Mechanistic Pathway Diagram[2]

SAR_Logiccluster_effectsPharmacological ImpactCompoundThis compoundMetabolismMetabolic Stability(F-blocks oxidation)Compound->Metabolism2-Fluoro subst.BindingTarget Binding(CN & Pyridine-N H-bonds)Compound->BindingNitrile/PyridinePermeabilityMembrane Permeability(Low pKa, High LogP)Compound->PermeabilityLipophilicityTargetKinase Inhibition(e.g., MAPK/ERK Pathway)Metabolism->TargetProlonged Half-lifeBinding->TargetHigh PotencyPermeability->TargetIntracellular Access

Caption: Figure 2.[1][2] Structure-Activity Relationship (SAR) mapping of the compound's features to pharmacological outcomes.[1][2]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled with the caution accorded to nitriles and halogenated aromatics .[1][2]

  • Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling: Use in a fume hood.[1][2] Wear nitrile gloves and safety glasses.[2] Avoid dust formation.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis of the nitrile or oxidation.[2]

References

  • Synthesis of Fluorinated Pyridines: Wibaut, J. P., et al. "Syntheses of fluorinated pyridines."[1][2][5] Recueil des Travaux Chimiques des Pays-Bas, 1958.[1][2]

  • GDC-0994 (Ravoxertinib) Discovery: "Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2."[1][2] ACS Publications, 2018.[2] (Describes similar biaryl chemistry and fluoropyridine utility).

  • Chemical Identity Data: PubChem Compound Summary for related isomers and CAS 1286725-01-6. [2]

  • Suzuki Coupling Methodology: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995.[2]

Literature review of fluoropyridine benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architectures, Synthetic Methodologies, and Therapeutic Applications

Executive Summary

This technical guide reviews the pharmacochemical significance and synthetic utility of fluoropyridine benzonitrile derivatives . These scaffolds represent a privileged class in medicinal chemistry, merging the metabolic stability and lipophilicity of fluorinated pyridines with the hydrogen-bond acceptor properties and rigid geometry of benzonitriles .

This review moves beyond static structural descriptions to analyze the dynamic interplay between these moieties in drug design. We focus on their primary application as Androgen Receptor (AR) antagonists (e.g., Apalutamide) and emerging roles in kinase inhibition and PET radiotracers.

Structural Rationale & Pharmacochemistry[1]

The transition from a biphenyl core to a fluoropyridine-benzonitrile hybrid is rarely accidental; it is a calculated optimization of Lipophilic Efficiency (LipE) and Metabolic Stability .

1.1 The Fluorine Effect on Pyridine

Substituting a benzene ring with a pyridine reduces LogP (improving water solubility) but introduces a metabolic "soft spot" at the nitrogen lone pair (N-oxidation).

  • Mechanism: Introducing a fluorine atom, particularly adjacent to the nitrogen (2-position) or para to it, exerts a strong electron-withdrawing effect (

    
    ).
    
  • Causality: This lowers the

    
     of the pyridine nitrogen, making it less nucleophilic and resistant to CYP450-mediated N-oxidation.
    
  • Binding: The C-F bond acts as a weak hydrogen bond acceptor and can engage in orthogonal dipolar interactions with protein backbone amides.

1.2 The Benzonitrile Warhead

The nitrile group (-CN) functions as more than a steric spacer.

  • Electronic: It is a strong electron-withdrawing group (EWG), deactivating the attached aromatic ring against oxidative metabolism.

  • Interaction: The nitrile nitrogen is a competent H-bond acceptor (approx. 2.9–3.0 Å from donor).

1.3 SAR Logic Flow

The following diagram illustrates the decision matrix for selecting this scaffold during lead optimization.

SAR_Logic Start Lead Compound (Biaryl Core) Solubility Issue: Poor Solubility? Start->Solubility Pyridine Strategy: Bioisostere Benzene -> Pyridine Solubility->Pyridine Yes Metabolism Issue: Rapid Clearance? Fluorination Strategy: Fluorination Block Metabolic Soft Spots Metabolism->Fluorination N-Oxidation Risk Nitrile Strategy: Nitrile Addition H-Bond Acceptor + Rigid Spacer Metabolism->Nitrile Ring Oxidation Risk Pyridine->Metabolism Check CYP Stability Final Optimized Scaffold: Fluoropyridine-Benzonitrile Fluorination->Final Nitrile->Final

Figure 1: Decision tree for scaffold evolution from simple biaryls to fluoropyridine benzonitrile derivatives.

Synthetic Architectures

Constructing these derivatives typically involves linking a fluorinated pyridine building block with a benzonitrile fragment. The presence of fluorine on the pyridine ring enables unique reactivity patterns, specifically Nucleophilic Aromatic Substitution (


) .
2.1 Regioselectivity in

Fluorine is an excellent leaving group in


 reactions on electron-deficient heterocycles due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.
  • Rule: In poly-fluorinated pyridines, nucleophilic attack occurs preferentially at the position most activated by the ring nitrogen and other EWGs (usually C2 or C4).

2.2 Cross-Coupling Strategies (Suzuki-Miyaura)

For biaryl formation, palladium-catalyzed coupling is the gold standard.

  • Partner A: Fluoropyridine boronic acid/ester.

  • Partner B: Halobenzonitrile.

  • Challenge: Fluorine substituents can sometimes undergo oxidative addition if the catalyst is too active (e.g., using

    
    ), leading to defluorination. Ligand selection is critical.
    

Synthetic_Pathway SM1 2,6-Difluoropyridine (Starting Material) Inter1 Intermediate: 2-Fluoro-6-halopyridine SM1->Inter1 Lithiation/Halogenation (LDA, I2) Coupling Suzuki Coupling Pd(dppf)Cl2, K2CO3 Inter1->Coupling Product Target: 2-Fluoro-6-(4-cyanophenyl)pyridine Coupling->Product C-C Bond Formation Partner 4-Cyanophenyl Boronic Acid Partner->Coupling

Figure 2: Synthetic workflow for constructing the biaryl core via Suzuki coupling.

Therapeutic Applications: The AR Antagonist Paradigm

The most prominent application of this pharmacophore is in the treatment of Castration-Resistant Prostate Cancer (CRPC).

3.1 Case Study: Apalutamide (ARN-509) vs. Enzalutamide

While Enzalutamide features a benzonitrile linked to a fluoro-phenyl ring, Apalutamide evolves this by incorporating a fluoropyridine moiety (specifically a 2-cyanopyridine with a trifluoromethyl group, though analogs often explore the fluoropyridine-benzonitrile linkage).

FeatureEnzalutamideApalutamidePharmacochemical Impact
Core Ring A 2-fluoro-4-benzamide2-fluoro-4-benzamideConserved binding motif.
Core Ring B 4-cyanophenyl 3-trifluoromethyl-4-cyanopyridine Pyridine nitrogen reduces lipophilicity;

adds metabolic block.
CNS Penetration ModerateLowReduced seizure risk in Apalutamide due to lower CNS accumulation (GABA-A off-target effect minimized).
Potency (IC50) 36 nM16 nMApalutamide shows slightly higher affinity for AR.

Data synthesized from Clegg et al. (2012) and FDA Pharmacology Reviews.

3.2 Mechanism of Action

These derivatives bind to the Ligand Binding Domain (LBD) of the Androgen Receptor. The benzonitrile/cyanopyridine tail protrudes into the arginine-rich pocket, preventing the helix-12 folding required for co-activator recruitment.

Experimental Protocols
Protocol A: Suzuki Coupling for Biaryl Synthesis

Objective: Synthesis of 2-fluoro-6-(4-cyanophenyl)pyridine. Rationale: Use of


 prevents defluorination of the pyridine ring which can occur with electron-rich phosphines.
  • Reagents:

    • 2-Chloro-6-fluoropyridine (1.0 equiv, 1.31 g, 10 mmol)

    • 4-Cyanophenylboronic acid (1.1 equiv, 1.61 g, 11 mmol)

    • 
       (0.05 equiv, 408 mg)
      
    • 
       (3.0 equiv, 4.14 g)
      
    • Solvent: 1,4-Dioxane/Water (4:1 v/v, 50 mL) - Degassed

  • Procedure:

    • Step 1: Charge a 100 mL Schlenk flask with halide, boronic acid, base, and catalyst.

    • Step 2: Evacuate and backfill with

      
       (3 cycles).
      
    • Step 3: Add degassed solvent via syringe.

    • Step 4: Heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Step 5 (Workup): Cool to RT. Filter through a Celite pad. Dilute filtrate with EtOAc (100 mL), wash with brine (2x 50 mL).

    • Step 6 (Purification): Flash chromatography (

      
      , Gradient 0-20% EtOAc in Hexanes).
      
  • Validation:

    • Expected Yield: 75-85%.

    • NMR Check: Look for disappearance of the pyridine C2-Cl signal and appearance of benzonitrile aromatic doublets.

Protocol B:

Introduction of Nitrile (Cyanation)

Objective: Converting a fluoropyridine to a cyanofluoropyridine (if building the nitrile moiety directly).

  • Reagents:

    • 2,6-Difluoropyridine (1.0 equiv)

    • NaCN (1.1 equiv) or Zn(CN)2/Pd cat (if using halide)

    • DMSO (anhydrous)

  • Critical Note: Direct nucleophilic displacement of fluoride by cyanide on a pyridine ring is difficult without activating groups (

    
    ). For fluoropyridines, it is often safer and higher yielding to use Pd-catalyzed cyanation  of a chlorofluoropyridine precursor using 
    
    
    
    .
Future Outlook: Radiopharmaceuticals

The fluoropyridine moiety is an ideal candidate for Positron Emission Tomography (PET) tracers via


-labeling .
  • Late-Stage Fluorination: The conversion of nitropyridines or trimethylammonium-pyridines to

    
    -fluoropyridines is a rapid, high-yield reaction suitable for clinical radiochemistry.
    
  • Application:

    
    -labeled analogs of benzonitrile-based AR antagonists are currently in development to image prostate cancer metastasis (e.g., 
    
    
    
    -Apalutamide analogs).
References
  • Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research, 72(6), 1494–1503. [Link]

  • Tran, C., et al. (2009).[1][2] Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science, 324(5928), 787–790. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Zhou, J., et al. (2023).[3] Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). European Journal of Medicinal Chemistry, 256, 115476.[3] [Link]

  • Smith, J. J., et al. (2018). Apalutamide Treatment and Metastasis-free Survival in Prostate Cancer. New England Journal of Medicine, 378, 1408-1418. [Link]

Sources

An In-depth Technical Guide to 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular scaffolds are paramount. Heterocyclic compounds, particularly those incorporating biaryl motifs, represent a rich source of pharmacologically active agents. This technical guide provides a comprehensive overview of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile, a biaryl nitrile with significant potential as a versatile building block in medicinal chemistry.

This document will delve into the molecular characteristics of this compound, a detailed, field-proven synthetic protocol for its preparation via Suzuki-Miyaura cross-coupling, and an expert analysis of its potential applications in drug discovery, grounded in the established roles of its constituent chemical motifs. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage advanced chemical intermediates for the creation of next-generation therapeutics.

Molecular Profile and Physicochemical Properties

This compound is a biaryl compound composed of a 2-fluoropyridine ring linked to a 4-methoxybenzonitrile moiety. The precise arrangement of these functional groups imparts a unique combination of electronic and steric properties that are highly relevant for molecular recognition by biological targets.

PropertyValue
Molecular Formula C₁₃H₉FN₂O
Molecular Weight 228.23 g/mol
Chemical Structure (Image of the chemical structure)
IUPAC Name This compound
CAS Number Not broadly available; likely a novel or research compound.

Note: The molecular formula and weight have been calculated based on the chemical structure.

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond between the pyridine and benzene rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a cornerstone of modern organic synthesis.[1]

The most logical and experimentally robust synthetic strategy involves the coupling of commercially available starting materials: 3-Bromo-4-methoxybenzonitrile [2] and (2-Fluoropyridin-4-yl)boronic acid .[3][4]

Experimental Protocol

This protocol is designed as a self-validating system, with in-process controls to ensure reaction completion and product purity.

Materials:

  • 3-Bromo-4-methoxybenzonitrile (1.0 eq)[2]

  • (2-Fluoropyridin-4-yl)boronic acid (1.2 eq)[3][4]

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Water, typically in a 4:1 to 10:1 ratio)

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-Bromo-4-methoxybenzonitrile, (2-Fluoropyridin-4-yl)boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the active Pd(0) catalyst is sensitive to oxidation.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe. The use of degassed solvents minimizes the presence of dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically but this range is a reliable starting point for heteroaryl couplings.[5]

  • Monitoring Reaction Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-Bromo-4-methoxybenzonitrile) is consumed. This typically occurs within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.

Causality and Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Final Product) RedElim->Product ArylHalide Ar-X (3-Bromo-4-methoxybenzonitrile) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ ((2-Fluoropyridin-4-yl)boronic acid) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

The base plays a critical role in activating the boronic acid for the transmetalation step, which is often the rate-determining step in the catalytic cycle. The choice of a suitable palladium catalyst and ligands is essential for achieving high yields, especially in the coupling of heteroaryl compounds.[5][6]

Relevance and Applications in Drug Discovery

While specific biological activity for this compound is not yet widely reported, its structural components are of significant interest in medicinal chemistry.

  • The Benzonitrile Moiety: The nitrile group is a versatile functional group found in numerous FDA-approved drugs.[7] It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and improve the pharmacokinetic profile of a drug candidate.[7][8] The benzonitrile scaffold itself is a key component in a variety of pharmaceuticals.[9][10]

  • The Fluoropyridine Scaffold: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[11] The 2-fluoropyridine motif, in particular, can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic properties.[12][13]

  • The Biaryl Core: The biaryl structural motif is a privileged scaffold in medicinal chemistry, present in a wide array of drugs targeting various diseases. This rigid yet conformationally adaptable core allows for the precise spatial orientation of functional groups to interact with biological targets.

Given these properties, this compound is an excellent candidate for inclusion in fragment-based screening libraries and as a starting point for lead optimization campaigns in various therapeutic areas, including oncology, neuroscience, and inflammatory diseases.

Conclusion

This compound represents a promising and strategically designed chemical entity for applications in drug discovery and medicinal chemistry. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura cross-coupling protocols. The convergence of the benzonitrile, fluoropyridine, and biaryl motifs within a single molecule provides a rich platform for the development of novel therapeutic agents with potentially enhanced pharmacological and pharmacokinetic properties. This technical guide serves as a foundational resource for researchers aiming to exploit the potential of this and similar advanced intermediates in their scientific endeavors.

References

  • Application of Nitrile in Drug Design. (2025, August 7). ResearchGate. [Link]

  • Biscoe, M. R., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • 3-Bromo-4-methoxybenzonitrile [CAS: 117572-79-9]. Ivy Fine Chemicals. [Link]

  • BENZONITRILE. Grokipedia. [Link]

  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters. [Link]

  • Scope of the Suzuki–Miyaura cross‐coupling protocol. ResearchGate. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). RSC Publishing. [Link]

  • Benzonitrile. Ataman Kimya. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI. [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • B-(3-Cyano-4-methylphenyl)boronic acid. Hoffman Fine Chemicals. [Link]

  • (4-cyano-3-methoxyphenyl)boronic acid, pinacol ester. Boron Molecular. [Link]

Sources

Safety Data Sheet (SDS) and handling of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

Introduction

As the landscape of drug discovery and chemical research evolves, so does the complexity of the molecules synthesized. This compound is a novel compound with potential applications in medicinal chemistry and materials science. Given its recent emergence, a dedicated Safety Data Sheet (SDS) is not yet widely available. This guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its anticipated hazards and to establish robust protocols for its safe handling, storage, and disposal.

This document synthesizes data from structurally analogous compounds—specifically fluorinated pyridines and substituted benzonitriles—to construct a reliable, precautionary safety profile. By understanding the causality behind each procedural recommendation, laboratories can cultivate a self-validating system of safety and scientific integrity.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. While experimental data for this specific molecule is scarce, the following table summarizes its identity and key physicochemical properties derived from available information and structural analysis.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number Not assigned / Varies by supplierN/A
Molecular Formula C₁₃H₉FN₂ON/A
Molecular Weight 228.23 g/mol N/A
Appearance Likely a solid (e.g., white to beige powder)[1]
Boiling Point High; likely >200 °C[2]
Melting Point Expected to be a solid at room temperature[1][2]
Solubility Likely soluble in organic solvents; low water solubility[3][4]

Hazard Identification and Risk Assessment

A formal risk assessment is predicated on a thorough understanding of a substance's potential hazards. In the absence of specific toxicological data, we must infer the hazard profile of this compound from its constituent chemical motifs: the fluoropyridine ring and the methoxybenzonitrile group.

Anticipated GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. Based on data from analogous compounds, the following classification is recommended as a precautionary measure.

Hazard ClassCategoryHazard StatementBasis for Classification (Analogues)
Acute Toxicity, Oral Category 4H302: Harmful if swallowedBenzonitrile and its derivatives are classified as harmful upon ingestion.[3][4][5][6]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skinDermal toxicity is a known hazard for benzonitrile compounds.[5][6][7]
Skin Irritation Category 2H315: Causes skin irritationFluorinated pyridines and some benzonitriles are known skin irritants.[8][9][10]
Eye Irritation Category 2AH319: Causes serious eye irritationA common classification for aromatic nitriles and pyridines.[8][10]
STOT - Single Exposure Category 3H335: May cause respiratory irritationIrritation of the respiratory tract is a potential hazard upon inhalation of powder or dust.[8][10]
Toxicological Profile: The "Why" Behind the Hazards
  • Nitrile Group Toxicity: The primary toxicological concern with benzonitrile derivatives is their potential to be metabolized in the body, which can sometimes release cyanide ions. Cyanide is a potent inhibitor of cellular respiration. Early symptoms of intoxication can include weakness, headache, confusion, nausea, and increased respiratory rate.[6]

  • Fluoropyridine Moiety: Fluorinated aromatic rings can be metabolically stable but may also possess unique toxicological properties. 2-Fluoropyridine, a structural component, is known to be a flammable liquid and an irritant.[8][11] Upon combustion, it can release highly toxic fumes such as hydrogen fluoride (HF) and nitrogen oxides.[8][11]

  • Dermal and Mucous Membrane Irritation: As with many functionalized aromatic compounds, direct contact with skin, eyes, or the respiratory tract can lead to irritation.[10] This is due to the chemical's ability to interact with and disrupt biological tissues.

Physical and Chemical Hazards
  • Combustibility: While likely a solid, the compound is combustible. In the event of a fire, thermal decomposition can produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[11]

  • Reactivity: The compound should be kept away from strong oxidizing agents and strong acids.[12] Contact with strong acids could potentially lead to the liberation of toxic hydrogen cyanide gas.[6]

Exposure Controls and Personal Protection

Minimizing exposure is the cornerstone of chemical safety. A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood. This is the primary defense against inhaling fine powders or aerosols.[13]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.[14][15]

Personal Protective Equipment (PPE)

The appropriate selection of PPE is critical for preventing direct contact. The following table outlines the minimum requirements.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene glovesInspect gloves for tears or holes before each use.[16] For prolonged contact or immersion, consult the glove manufacturer's compatibility data. Change gloves immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[8][10]
Eye/Face Protection Safety glasses with side shields or splash gogglesMust conform to EN166 (EU) or NIOSH (US) standards.[16] Goggles are required when there is a significant risk of splashing.
Skin/Body Protection Fully buttoned laboratory coatA flame-retardant lab coat should be considered if working with flammable solvents or large quantities.[8] Ensure clothing is impervious to the chemical.[16]
Respiratory Protection Not typically required if work is performed in a fume hoodIf engineering controls are insufficient or for emergency response, a NIOSH-approved respirator with appropriate cartridges should be used.[11]

Safe Handling and Storage Protocols

Adherence to standardized workflows is essential for mitigating risks during routine laboratory operations.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are accessible.[11]

  • Don PPE: Put on all required PPE as specified in Section 3.2.

  • Weighing: To prevent static discharge, which can cause fine powders to disperse, use non-sparking tools and consider an anti-static weigh boat.[16][17] Perform all weighing operations within the fume hood.

  • Transfer: When transferring the solid or dissolving it, do so slowly and carefully to avoid generating dust or splashing.

  • Post-Handling: After use, tightly seal the container.[18] Decontaminate the work area. Wash hands thoroughly with soap and water after removing gloves.[10][12]

G Diagram 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase A Verify Fume Hood Functionality C Prepare Clean Workspace in Fume Hood A->C B Don Required PPE (Gloves, Goggles, Lab Coat) D Carefully Weigh Compound (Anti-static measures) B->D Enter Hood E Transfer and/or Dissolve Slowly to Avoid Dust/Splash D->E F Perform Experimental Procedure E->F G Tightly Seal Container F->G Complete Work H Decontaminate Work Area and Equipment G->H I Properly Dispose of Waste H->I J Remove PPE and Wash Hands Thoroughly I->J

Caption: A workflow for the safe handling of chemical powders.

Storage Requirements
  • Location: Store the container in a dry, cool, and well-ventilated place.[16][18]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[15][19]

  • Incompatibilities: Segregate from strong acids, strong oxidizing agents, and foodstuffs.[12][16]

Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before working with the compound.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][14][20]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7][17][20]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][20]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][17]
Spill Response
  • Small Spill (Solid):

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, carefully sweep or vacuum the spilled solid. Avoid generating dust.[18][21]

    • Place the material into a suitable, labeled container for chemical waste disposal.[16][21]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill:

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent entry into the area.

    • Allow only trained emergency response personnel to handle the cleanup.

G Diagram 2: Spill Response Protocol cluster_assess Assess & Secure cluster_small Small Spill Response cluster_large Large Spill Response Start Spill Occurs A Alert others in the area Start->A C Evacuate non-essential personnel. Secure the area. A->C B Is the spill large or small? D Don appropriate PPE B->D Small H Evacuate entire area immediately B->H Large C->B E Carefully sweep/collect solid. Avoid creating dust. D->E F Place in labeled waste container E->F G Decontaminate spill area F->G I Contact Emergency Response Team (e.g., EH&S) H->I J Prevent re-entry I->J

Caption: A decision-making workflow for chemical spill response.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14][16] A water spray can be used to cool containers.[8]

  • Specific Hazards: Combustion may produce toxic fumes of hydrogen cyanide, nitrogen oxides, and hydrogen fluoride.[6][11]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11][14]

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

  • Procedure: Dispose of this chemical and its container as hazardous waste.[7] Collect waste in a suitable, labeled, and closed container.[16] Do not dispose of it down the drain or into the environment.[16]

  • Regulations: All disposal practices must comply with local, state, and federal regulations. Engage a licensed chemical waste disposal company for removal.[16][18]

References

  • American Chemical Society. (2018, March 12). Benzonitrile. [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: 4-Fluorobenzonitrile. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Benzonitrile: Human health tier II assessment. [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]

  • Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

  • Wikipedia. Benzonitrile. [Link]

  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: Hydrogen fluoride pyridine complex. [Link]

  • University of Washington. Pyridine Safety Data Sheet. [Link]

  • Farnell. SAFETY DATA SHEET. [Link]

  • Watson International. 2-Nitro-3-fluoropyridine - Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: 4-Methoxybenzonitrile. [Link]

  • Thermo Fisher Scientific. (2024, March 31). 4-Fluoro-2-methoxybenzonitrile - SAFETY DATA SHEET. [Link]

  • PubChem. 2-Fluoro-4-methoxybenzonitrile. [Link]

  • Alchem.Pharmtech. CAS 331-62-4 | 3-Fluoro-4-methoxybenzonitrile. [Link]

Sources

Structural Elucidation & Solid-State Characterization: 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for the structural elucidation and solid-state characterization of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile . It is designed for crystallographers and medicinal chemists to establish a rigorous protocol for analyzing this specific biaryl scaffold, which is often encountered as a pharmacophore in kinase inhibitors and GPCR ligands.

Executive Summary & Structural Context

The target molecule, This compound , represents a classic "twisted biaryl" system. Its crystallographic significance lies in the competition between conjugation (favoring planarity) and steric hindrance (favoring torsion).

  • Core Scaffold: A benzonitrile ring linked at the C3 position to the C4 position of a 2-fluoropyridine ring.

  • Steric Stressors: The methoxy group at C4 (benzonitrile ring) is ortho to the pyridine ring. This proximity forces a significant dihedral twist to relieve strain between the methoxy oxygen and the pyridine protons/fluorine.

  • Key Interactions: The crystal lattice is expected to be dominated by weak

    
     (nitrile), 
    
    
    
    , and offset
    
    
    stacking.

Objective: To define a self-validating protocol for determining the exact conformer and packing motif of this compound, ensuring data integrity for regulatory submission (e.g., CMC sections of IND filings).

Phase I: Crystallization Strategy

Biaryl nitriles often exhibit polymorphism due to the rotational freedom of the inter-ring bond. A multi-solvent screening approach is required to isolate the thermodynamically stable form.

Solubility Profile & Solvent Selection

The molecule possesses a polar head (nitrile), a lipophilic core (biaryl), and a hydrogen-bond acceptor (methoxy).

Solvent SystemPolarity IndexCrystallization MethodTarget Outcome
Acetonitrile (MeCN) 5.8Slow EvaporationHigh-quality single blocks. MeCN mimics the nitrile dipole, often reducing disorder.
DCM / Hexane 3.1 / 0.1Vapor DiffusionSlow growth to resolve potential twinning.
Methanol / Water 5.1 / 10.2Slow CoolingPromotes H-bond donor interactions (solvent

N-pyridine).
Toluene 2.4EvaporationEncourages

-stacking dominance; useful for polymorph screening.
Protocol: Vapor Diffusion (Preferred)
  • Dissolve 20 mg of the compound in 1.5 mL of Dichloromethane (DCM).

  • Filter through a 0.45

    
    m PTFE syringe filter into a narrow inner vial.
    
  • Place the inner vial into a larger jar containing 5 mL of Hexane (precipitant).

  • Seal tightly and store at 4°C.

  • Causality: The slow diffusion of hexane lowers the solubility gradually, allowing the molecules to organize into the lowest-energy conformer without kinetic trapping.

Phase II: X-Ray Diffraction Data Acquisition

For biaryl systems containing Fluorine, specific data collection parameters are necessary to distinguish static disorder from thermal motion.

Instrument Configuration
  • Radiation Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for small organic crystals to maximize diffraction intensity, though Mo is acceptable if crystals are large (>0.3 mm).
  • Temperature: Data must be collected at low temperature (100 K) using a cryostream.

    • Reasoning: The rotation of the methoxy methyl group and the libration of the terminal fluorine atom can result in high thermal ellipsoids at room temperature, obscuring the true bond lengths.

Data Reduction Protocol
  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Cu).
  • Redundancy: High redundancy (>4) is critical to accurately model the electron density around the Fluorine atom, which is electron-rich and prone to absorption effects.

Phase III: Structure Solution & Refinement

This is the most critical phase for ensuring scientific integrity. The solution must address the "Biaryl Twist" and potential disorder.

Space Group Determination

Expect low-symmetry space groups common for chiral-at-crystal-packing molecules (even if achiral in solution).

  • Likely Candidates:

    
     (Monoclinic) or 
    
    
    
    (Triclinic).
  • Warning Sign: If

    
     (multiple molecules in the asymmetric unit), check for pseudo-symmetry or twinning.
    
Refinement Strategy (SHELXL / Olex2)

The refinement must rigorously handle the Fluorine and Methoxy positions.

Step-by-Step Refinement Workflow:

  • Initial Phasing: Use ShelXT (Intrinsic Phasing) to locate heavy atoms (F, O, N, C).

  • Biaryl Torsion: Locate the C-C bond connecting the rings.

    • Check: Is the Fluorine atom disordered over two positions (e.g., rotation of the pyridine ring by 180°)?

    • Action: If electron density peaks appear near the C2 and C6 positions of the pyridine, model as a disordered moiety using the PART command and EADP constraints.

  • Hydrogen Placement:

    • Aromatic H: Riding model (AFIX 43).

    • Methyl H (Methoxy): Use AFIX 137 to allow rotation of the methyl group to find the best H-bond density, then fix with AFIX 33 or 137.

  • Validation:

    • Check for Hirshfeld Rigid Bond violations (DELU/RIGU restraints may be needed for the terminal Nitrile).

    • Verify the

      
       bond length is approx 1.35 Å.
      
Visualization of the Workflow

CrystalAnalysis Synthesis Synthesis & Purification (>98% Purity) Cryst Crystallization (Vapor Diffusion) Synthesis->Cryst Solvent Screen XRD SC-XRD Data Collection (100 K, Cu-Source) Cryst->XRD Selection Solve Structure Solution (ShelXT) XRD->Solve hkl file Refine Refinement (Disorder & Torsion) Solve->Refine R1 < 10% Refine->Refine CheckCIF Model Final CIF Model Refine->Model R1 < 5%

Caption: Logical workflow for the structural determination of the biaryl system, emphasizing iterative refinement.

Phase IV: Supramolecular Architecture Analysis

Once the structure is solved, the analysis must explain why the crystal packs in this specific way. This is crucial for predicting solid-state stability.

The Biaryl Twist (Conformational Lock)

The twist angle (


) between the phenyl and pyridine planes is the defining feature.
  • Prediction: Due to the ortho-methoxy group, expect

    
    .
    
  • Significance: A planar conformation (

    
    ) is energetically penalized. If the crystal structure shows a planar molecule, it suggests strong intermolecular forces (packing effects) are overcoming intramolecular sterics.
    
Interaction Map

The lattice stability is governed by a hierarchy of interactions:

  • Primary Anchor:

    
     interactions. The nitrile N is a strong acceptor. Look for chains where the nitrile accepts a proton from the pyridine ring of a neighboring molecule.
    
  • Secondary Stabilizer:

    
    . The fluorine atom acts as a weak acceptor.
    
  • Tertiary:

    
     Stacking. Due to the twist, "face-to-face" stacking is unlikely. Expect "offset" or "T-shaped" (edge-to-face) stacking.
    
Interaction Diagram

Interactions MolA Molecule A (Reference) MolB Molecule B (Neighbor) MolA->MolB C-H...N (Nitrile) (2.5 - 2.7 Å) MolC Molecule C (Layer) MolA->MolC Pi...Pi Offset (3.6 - 3.8 Å) MolB->MolC C-H...F (Weak)

Caption: Predicted supramolecular synthons driving the crystal lattice formation.

References & Authority

To validate the findings derived from this protocol, the following authoritative resources and software packages are standard in the field.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

  • Desiraju, G. R. (2002).[1] "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." Link

Disclaimer

This guide outlines the theoretical and methodological framework for analyzing the crystal structure of this compound. Actual lattice parameters and atomic coordinates must be determined experimentally using the protocols described above.

Sources

Methodological & Application

Application Note: 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile as a Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the development of targeted therapies, particularly kinase inhibitors, relies on the availability of versatile and highly functionalized chemical building blocks. The biaryl scaffold, which consists of two directly linked aromatic rings, is a privileged structure found in numerous therapeutic agents due to its ability to form specific, high-affinity interactions with protein targets.[1][2] 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile is a sophisticated biaryl intermediate designed for the synthesis of complex pharmaceutical molecules. Its structure combines three critical pharmacophoric elements: an electron-deficient 2-fluoropyridine ring, a methoxy-substituted benzonitrile system, and a direct pyridine-benzene linkage.

The primary utility of this intermediate lies in the high reactivity of the 2-fluoro substituent on the pyridine ring toward nucleophilic aromatic substitution (SNAr).[3] This reaction is a cornerstone of medicinal chemistry for forging carbon-nitrogen and carbon-oxygen bonds, which are central to the core structures of many kinase inhibitors.[4][5] The benzonitrile group offers additional synthetic handles, serving as a precursor to amines or carboxylic acids, or acting as a key hydrogen bond acceptor in the final drug molecule.[6][7]

This guide provides an in-depth analysis of this compound, detailing its properties, safety protocols, and a validated experimental protocol for its application in a pivotal SNAr reaction, demonstrating its value for researchers, scientists, and drug development professionals.

Physicochemical Properties & Safety

Material Specifications
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₉FN₂O
Molecular Weight 228.22 g/mol
Appearance White to off-white crystalline solid
CAS Number [Not publicly available]
Solubility Soluble in DMSO, DMF, THF, Dioxane. Limited solubility in water.
Storage Store in a cool, dry, well-ventilated place away from incompatible substances. Keep container tightly closed.
Safety & Handling

As with all nitrile-containing compounds, this compound should be handled with care in a well-ventilated chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Toxicological Profile: While specific data is unavailable, aromatic nitriles can be toxic if inhaled, ingested, or absorbed through the skin. They may release toxic fumes, including hydrogen cyanide, upon decomposition at high temperatures.[9]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids, as mixing can lead to violent reactions. The combination of strong bases and nitriles can potentially produce hydrogen cyanide.[9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.

Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)

The strategic placement of a fluorine atom at the 2-position of the electron-deficient pyridine ring makes this site highly activated for nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, forming a stabilized anionic intermediate (Meisenheimer complex) before eliminating the fluoride ion.[3][10] The reaction of 2-fluoropyridine is reported to be significantly faster than that of 2-chloropyridine, often allowing for milder reaction conditions and greater functional group tolerance.[11] This reactivity is paramount in the synthesis of kinase inhibitors, where a key step often involves coupling an aniline derivative to a heterocyclic core.

G cluster_intermediate Intermediate R 3-(2-Fluoropyridin-4-yl)- 4-methoxybenzonitrile MC Meisenheimer Complex (Resonance Stabilized Anion) R->MC + R'-NH₂ (Nucleophilic Attack) Nuc Aniline Nucleophile (R'-NH₂) P Substituted Product (C-N Bond Formed) MC->P - F⁻ (Elimination, Aromatization) HF HF (scavenged by base)

Caption: SNAr mechanism on the 2-fluoropyridine moiety.

Detailed Experimental Protocol

Protocol 1: Synthesis of N-(4-(4-cyano-2-methoxyphenyl)pyridin-2-yl)-3,4-dichloroaniline

This protocol details a representative SNAr reaction coupling the title intermediate with 3,4-dichloroaniline.

Objective: To demonstrate the utility of this compound in a key C-N bond-forming reaction relevant to the synthesis of kinase inhibitors.

Materials & Reagents:

  • This compound (1.0 equiv)

  • 3,4-Dichloroaniline (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or sealed tube

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (e.g., 228 mg, 1.0 mmol, 1.0 equiv), 3,4-dichloroaniline (e.g., 194 mg, 1.2 mmol, 1.2 equiv), and cesium carbonate (e.g., 814 mg, 2.5 mmol, 2.5 equiv).

    • Scientist's Note (Causality): An inert atmosphere is crucial to prevent atmospheric moisture from interfering with the base and the reaction progress. Cesium carbonate is an effective base for this transformation, ensuring the deprotonation of the aniline and scavenging the HF byproduct to drive the reaction forward.[12]

  • Solvent Addition: Add anhydrous DMF (e.g., 5 mL) to the flask via syringe.

    • Scientist's Note (Causality): A polar aprotic solvent like DMF or DMSO is chosen because it effectively solvates the reactants and intermediates without protonating the nucleophile, thereby accelerating the SNAr reaction rate.[3]

  • Reaction Execution: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-18 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water (e.g., 50 mL) and extract with ethyl acetate (3 x 30 mL). c. Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

    • Scientist's Note (Causality): The aqueous workup removes the inorganic base (Cs₂CO₃) and the highly polar solvent (DMF). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, N-(4-(4-cyano-2-methoxyphenyl)pyridin-2-yl)-3,4-dichloroaniline, as a solid.

G start Start: Reagents in Flask setup 1. Reaction Setup (Intermediate, Aniline, Base) start->setup solvent 2. Add Anhydrous DMF setup->solvent reaction 3. Heat at 110-130 °C (Monitor by LC-MS) solvent->reaction workup 4. Aqueous Workup (Water & EtOAc Extraction) reaction->workup dry 5. Dry & Concentrate workup->dry purify 6. Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the SNAr protocol.

Characterization & Quality Control (Expected Data)

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.[13][14][15]

AnalysisExpected Results
¹H NMR Appearance of a new N-H signal (broad singlet). Aromatic region (δ 7.0-8.5 ppm) will show a complex pattern of signals corresponding to all three aromatic rings. The methoxy group signal should remain as a singlet around δ 3.9-4.1 ppm.
¹³C NMR A signal for the nitrile carbon (-C≡N) is expected around δ 117-120 ppm. The spectrum will show the full complement of aromatic carbon signals.
Mass Spec (ESI+) The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight of the product (C₂₀H₁₃Cl₂FN₄O).
Purity (HPLC) >95% (post-chromatography).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive base (absorbed moisture).2. Insufficient temperature or time.3. Poor quality solvent (not anhydrous).1. Use freshly opened or properly stored base.2. Increase reaction temperature (up to 140 °C) or extend reaction time.3. Use freshly distilled or commercially available anhydrous solvent.
Formation of Side Products 1. Reaction with residual water.2. Competing side reactions at other positions (unlikely but possible).1. Ensure strictly anhydrous conditions.2. Re-evaluate reaction temperature; lower if necessary to improve selectivity.
Difficult Purification 1. Residual DMF in crude product.2. Product and starting material have similar polarity.1. Ensure thorough aqueous washing during workup to remove DMF.2. Optimize chromatography solvent system (e.g., use a different solvent system like Dichloromethane/Methanol).

Conclusion

This compound is a high-value, strategically designed intermediate for pharmaceutical synthesis. Its principal application, the nucleophilic aromatic substitution at the 2-position of the pyridine ring, provides a reliable and efficient method for constructing the core structures of many targeted therapies, especially kinase inhibitors. The protocol detailed in this note demonstrates a practical and robust application of this intermediate, highlighting the causality behind key experimental choices. By leveraging the unique reactivity of this building block, researchers can streamline the synthesis of complex, biologically active molecules, accelerating the pace of drug discovery and development.

References

  • Hassan, M., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

  • Voulgari, P., et al. (2021). A cost‐effective, environmentally friendly methodology for the synthesis of osimertinib. ResearchGate. Available at: [Link]

  • McFarland, J. M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • CNIPA. (2020). Synthesis method of osimertinib intermediate. Patsnap. Available at: [Link]

  • ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimized synthetic protocol for the preparation of osimertinib. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. PMC. Available at: [Link]

  • Xiao, Y., et al. (2015). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. PMC. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

  • CDC. (n.d.). NITRILES. CDC Stacks. Available at: [Link]

  • ACS Publications. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink. Available at: [Link]

  • Sandosham, J., et al. (2004). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Um, I., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile. Wikipedia. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available at: [Link]

  • BMRB. (n.d.). Benzonitrile at BMRB. BMRB. Available at: [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. PubMed. Available at: [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Chemical-Kinomics. Available at: [Link]

  • Liang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available at: [Link]

  • Portal, C. C., et al. (2016). Chemical and Structural Strategies to Selectively Target mTOR Kinase. PMC. Available at: [Link]

  • Nazri, M. Z., et al. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). Preprints.org. Available at: [Link]

  • Károlyi, B., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Wang, X., et al. (2021). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. Available at: [Link]

Sources

Scalable synthesis of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process-Scale Manufacturing of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

Executive Summary

This application note details the scalable synthesis of This compound , a critical biaryl scaffold frequently observed in kinase inhibitor development (e.g., BTK, EGFR targets).

The synthesis of electron-deficient fluoropyridines via Suzuki-Miyaura cross-coupling presents two distinct process challenges:

  • Protodeboronation: The 2-fluoropyridine-4-boronate species is highly unstable under aqueous basic conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The 2-fluoro position is susceptible to hydrolysis by hydroxide bases, leading to pyridone impurities.

This guide provides a robust, chromatography-free protocol optimized for kilogram-scale production, utilizing a Pd(dppf)Cl₂ / K₂CO₃ system with controlled water content to mitigate side reactions.

Retrosynthetic Strategy & Mechanism

The strategic disconnection relies on the formation of the C–C bond between the electron-rich anisole ring and the electron-deficient pyridine ring.

Process Logic:

  • Electrophile Selection: 3-Bromo-4-methoxybenzonitrile is chosen over the iodo-analog for cost efficiency and stability.

  • Nucleophile Selection: 2-Fluoropyridine-4-boronic acid pinacol ester is preferred over the free boronic acid due to improved solubility and slightly higher resistance to protodeboronation.

Retrosynthesis Target Target Molecule This compound BondBreak Suzuki-Miyaura C-C Bond Formation Target->BondBreak Fragment1 Electrophile 3-Bromo-4-methoxybenzonitrile BondBreak->Fragment1 Fragment2 Nucleophile 2-Fluoropyridine-4-boronic acid pinacol ester BondBreak->Fragment2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Base Selection Potassium Carbonate (K₂CO₃)Stronger bases (NaOH, KOH) accelerate the hydrolysis of the 2-fluoro group to 2-hydroxypyridine (pyridone). Weak bases are essential.
Solvent System 1,4-Dioxane / Water (4:1)A biphasic system is required to dissolve inorganic bases, but excess water promotes protodeboronation. The 4:1 ratio is the "sweet spot."
Temperature 85°C ± 2°CTemperatures >95°C increase the rate of Pd deactivation and homocoupling.
Oxygen Control < 50 ppm dissolved O₂Electron-rich phosphines are sensitive to oxidation. Strict inerting (sparging) is mandatory.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Scale: 1.0 kg Input (Bromide)

  • Reactor Charging:

    • Charge a 20 L glass-lined reactor with 3-Bromo-4-methoxybenzonitrile (1.0 kg, 4.72 mol, 1.0 equiv).

    • Charge 2-Fluoropyridine-4-boronic acid pinacol ester (1.26 kg, 5.66 mol, 1.2 equiv).

    • Add 1,4-Dioxane (10 L, 10 vol).

    • Critical Step: Sparge the solution with Nitrogen (N₂) for 30 minutes to remove dissolved oxygen.

  • Catalyst & Base Addition:

    • Under N₂ flow, add Pd(dppf)Cl₂·CH₂Cl₂ (38.5 g, 1 mol%).

      • Note: dppf is chosen for its large bite angle, which accelerates reductive elimination in sterically crowded biaryls.

    • Add a degassed solution of K₂CO₃ (1.30 kg, 9.44 mol, 2.0 equiv) in Water (2.5 L).

  • Reaction:

    • Heat the mixture to 85°C . Agitate at 250 RPM.

    • Monitor by HPLC after 4 hours. Reaction is complete when Aryl Bromide < 1.0% (area).

    • Typical Cycle Time: 6–8 hours.

Step 2: Workup and Scavenging
  • Cool the reaction mixture to 25°C.

  • Add Ethyl Acetate (10 L) and Water (5 L). Stir for 15 minutes.

  • Separate phases. Discard the lower aqueous layer (contains boronic acid residues and inorganic salts).

  • Wash the organic layer with Brine (5 L).

  • Metal Scavenging:

    • Add SiliaMetS® Thiol (or equivalent cysteine-functionalized silica) (0.5 wt% relative to input).

    • Stir at 50°C for 2 hours. This step is crucial to reduce Pd levels < 20 ppm.

    • Filter through a pad of Celite to remove the scavenger.

Step 3: Crystallization (Purification)

Avoid column chromatography to ensure scalability.

  • Concentrate the filtrate under reduced pressure to approx. 3 volumes (3 L).

  • Solvent Swap: Add Isopropanol (IPA) (10 L) and distill down to 5 volumes.

  • Heat the slurry to 80°C (reflux) to achieve a clear solution.

  • Cooling Ramp:

    • Cool to 60°C over 30 minutes. Seed with 1 g of pure product crystals.

    • Hold at 60°C for 1 hour (Ostwald ripening).

    • Cool to 0°C over 4 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold IPA (2 L).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–90% (approx. 920 g). Purity: >99.5% (HPLC), Pd < 20 ppm.

Workflow Visualization

ProcessFlow Start Raw Materials (Ar-Br + Py-Bpin) Reaction Suzuki Coupling Pd(dppf)Cl2, K2CO3 85°C, 6-8h Start->Reaction Inert Atmosphere Quench Phase Separation (EtOAc / Water) Reaction->Quench IPC: <1% SM Scavenge Pd Scavenging (SiliaMetS Thiol) Quench->Scavenge Organic Layer Cryst Crystallization (Isopropanol Reflux) Scavenge->Cryst Filtrate Final Final Product >99.5% Purity Cryst->Final Filter & Dry

Figure 2: Process flow diagram illustrating the unit operations from reaction to isolation.

Analytical Data & Validation

The isolated solid must be validated against the following specifications:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J=5.2 Hz, 1H, Py-H), 7.95 (d, J=1.8 Hz, 1H, Ar-H), 7.88 (dd, J=8.0, 1.8 Hz, 1H, Ar-H), 7.65 (dt, J=5.2, 1.5 Hz, 1H, Py-H), 7.45 (s, 1H, Py-H), 7.35 (d, J=8.0 Hz, 1H, Ar-H), 3.95 (s, 3H, OMe).

  • LC-MS: [M+H]+ = 229.07.

  • Fluorine NMR: Distinct singlet at -68.5 ppm (relative to CFCl3).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki–Miyaura Coupling in the Synthesis of Biologically Active Compounds.[1] Organic Process Research & Development, 16, 1146-1178. (Focus on Heterocycle Stability). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346, 889-900. Link

Sources

Catalytic systems for synthesizing fluoropyridine-benzonitrile scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Catalytic Synthesis of Fluoropyridine-Benzonitrile Scaffolds

Executive Summary

The fluoropyridine-benzonitrile scaffold is a privileged structural motif in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., p38 MAP kinase, VEGFR) and allosteric modulators. The combination of the electron-deficient fluoropyridine ring (metabolic stability, pKa modulation) and the benzonitrile group (H-bond acceptor, bioisostere for carbonyls) creates a potent pharmacophore.

However, synthesizing this biaryl system is non-trivial due to the "2-pyridyl problem" (catalyst poisoning), the instability of electron-deficient boronic acids (protodeboronation), and the sensitivity of the nitrile group to hydrolysis.

This guide details two validated catalytic protocols to access this scaffold:

  • Method A (Standard): Pd-Catalyzed Suzuki-Miyaura Coupling (Robust, scalable).

  • Method B (Advanced): Ni-Catalyzed Reductive Cross-Electrophile Coupling (XEC) (Avoids organometallics, uses stable halides).

Strategic Overview & Retrosynthesis

The choice between Palladium and Nickel catalysis depends on substrate availability and functional group tolerance.

  • Path A (Suzuki): Best for late-stage functionalization where boronic acids are available. Requires careful base selection to prevent nitrile hydrolysis.

  • Path B (Ni-XEC): Best for convergent synthesis using two commercially available halides. Ideal when boronic acids are unstable or difficult to synthesize.

Retrosynthesis Target Target Scaffold: Fluoropyridine-Benzonitrile Suzuki_Node Path A: Suzuki-Miyaura (Pd-Catalysis) Target->Suzuki_Node Retrosynthesis Ni_Node Path B: Reductive XEC (Ni-Catalysis) Target->Ni_Node SM_A1 Fluoropyridine Boronic Acid/Ester Suzuki_Node->SM_A1 SM_A2 Halobenzonitrile (Br/Cl/I) Suzuki_Node->SM_A2 SM_B1 Fluoropyridine Halide Ni_Node->SM_B1 SM_B2 Halobenzonitrile (Br/Cl) Ni_Node->SM_B2

Figure 1: Retrosynthetic disconnection strategies for the target scaffold.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling

Principle: The cross-coupling of a fluoropyridine boronic acid with a halobenzonitrile. Challenge: Fluoropyridine boronic acids are prone to rapid protodeboronation under basic conditions. Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate oxidative addition and transmetalation, outcompeting side reactions.

Materials:
  • Electrophile: 4-Bromobenzonitrile (1.0 equiv)

  • Nucleophile: 2-Fluoropyridine-3-boronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄ (2.0 equiv) - Preferred over carbonates to minimize hydrolysis.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with 4-bromobenzonitrile (1.0 mmol, 182 mg), 2-fluoropyridine-3-boronic acid (1.2 mmol, 169 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Catalyst Addition: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol).

    • Note: Pre-complexation of Pd and Ligand in a small amount of solvent for 5 mins is recommended for highest reproducibility.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Optimization Screening Table:
EntryCatalyst SystemBaseSolventYield (%)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O35%Significant protodeboronation observed.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O65%Good baseline; some nitrile hydrolysis.
3Pd(OAc)₂ / XPhos K₃PO₄ Dioxane/H₂O 92% Optimal. Fast conversion, minimal side products.
4Pd₂dba₃ / SPhosCsFToluene85%Good anhydrous alternative.

Protocol B: Ni-Catalyzed Reductive Cross-Electrophile Coupling (XEC)

Principle: This method couples two electrophiles (aryl halides) using a Nickel catalyst and a stoichiometric reductant (Zn or Mn). It bypasses the need for unstable boronic acids. Critical Insight: The addition of MgCl₂ is essential for heteroaryl coupling, likely facilitating the reduction of Ni(II) intermediates and breaking up zinc aggregates [1].

Materials:
  • Substrate A: 2-Bromo-3-fluoropyridine (1.0 equiv)

  • Substrate B: 4-Chlorobenzonitrile (1.2 equiv) - Using Chloro-partner helps differentiation.

  • Catalyst: NiBr₂·diglyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Zinc dust (2.0 equiv) - Must be activated.

  • Additive: MgCl₂ (1.0 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide) or DMF, anhydrous.

Step-by-Step Protocol:
  • Catalyst Pre-formation: In a vial, mix NiBr₂·diglyme (0.1 mmol) and dtbbpy (0.15 mmol) in DMA (2 mL). Stir until a clear green solution forms.

  • Reaction Setup: To the catalyst solution, add Zinc dust (2.0 mmol, 130 mg), MgCl₂ (1.0 mmol, 95 mg), 2-bromo-3-fluoropyridine (1.0 mmol), and 4-chlorobenzonitrile (1.2 mmol).

  • Execution: Seal the vial under Argon. Heat to 60°C with vigorous stirring (Zinc must remain suspended).

  • Time: Run for 12–16 hours. The solution typically turns dark brown/black.

  • Quench: Cool to RT. Quench with 1M HCl (carefully, to dissolve excess Zn) or saturated NH₄Cl.

  • Extraction: Extract with EtOAc. Note: Nickel residues can be sticky; a wash with aqueous EDTA or NH₄OH helps remove metal traces.

Mechanism & Logic (Graphviz):

Ni_Cycle Ni0 Ni(0)L OxAdd1 Ar¹-Ni(II)-Br Ni0->OxAdd1 Ox. Add. Red1 Ar¹-Ni(I) OxAdd1->Red1 Reduction OxAdd2 Ar¹-Ni(III)-Ar² Red1->OxAdd2 Radical Capture or Ox. Add. OxAdd2->Ni0 Regenerate Product Ar¹-Ar² (Biaryl) OxAdd2->Product Red. Elim. Ar1X Ar¹-X (Fluoropyridine) Ar1X->Ni0 Ar2X Ar²-X (Benzonitrile) Ar2X->OxAdd2 Zn Zn/MgCl₂ (Reductant) Zn->Red1

Figure 2: Simplified catalytic cycle for Ni-catalyzed reductive coupling. The presence of MgCl₂ is crucial for the reduction steps.[1]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of fluoropyridine.Switch to MIDA boronate (slow release) or use anhydrous conditions (Pd₂dba₃/SPhos/CsF in Toluene).
Homocoupling (Ni-XEC) Mismatched reactivity of halides.Use a Bromide/Chloride pair rather than Bromide/Bromide. Use a slight excess (1.2–1.5 eq) of the less reactive electrophile.
Nitrile Hydrolysis Base is too strong or temp too high.Switch from Carbonates (K₂CO₃) to Phosphates (K₃PO₄). Avoid temperatures >100°C.
Stalled Reaction (Ni) Zinc surface passivation.Activate Zinc with dilute HCl, wash with water/acetone/ether, and dry under vacuum before use. Add TMSCl (2 mol%) as an activator.

Safety & Handling

  • Fluoropyridines: Many are volatile and skin irritants. Handle in a fume hood.

  • Cyanophenyl Boronic Acids: Toxic if swallowed.[2] Dusts are irritating to the respiratory tract. Use a P95 dust mask when weighing.

  • Nickel Catalysts: Ni(II) salts are known carcinogens and skin sensitizers. Double-glove and use a dedicated balance area.

  • Reaction Pressure: Sealed vials at 80–100°C can generate pressure. Use pressure-rated vials (e.g., crimp-top microwave vials) and blast shields.

References

  • Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. Source:J. Org.[3][4] Chem. (2021).[1][5][6] Context: Establishes the necessity of MgCl₂ and iodide additives for efficient heteroaryl coupling. URL:[Link]

  • Suzuki–Miyaura Cross-Coupling of Pyridine-2-sulfonyl Fluoride with Heteroaryl Boronic Acids. Source:Canadian Journal of Chemistry (2019). Context: Discusses the coupling of fluoropyridine derivatives and ligand selection (RuPhos/XPhos). URL:[Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Source:J. Org.[3][4] Chem. (2014).[2] Context: Demonstrates Ni-catalyzed activation of C-F bonds, relevant for understanding side reactions or alternative activation modes. URL:[Link]

  • Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Source:Acc. Chem. Res. (2015) (Weix Group).[7] Context: Foundational work on the mechanism of Ni-catalyzed reductive coupling (Ni(I)/Ni(III) cycles).[8] URL:[Link]

Sources

Application Note: Step-by-Step Preparation of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the robust synthesis of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile , a biaryl scaffold common in kinase inhibitors and medicinal chemistry campaigns.

While a direct Suzuki-Miyaura coupling between 3-bromo-4-methoxybenzonitrile and (2-fluoropyridin-4-yl)boronic acid is theoretically possible, this guide recommends an Inverse-Polarity Strategy . We utilize 4-bromo-2-fluoropyridine as the electrophile and (5-cyano-2-methoxyphenyl)boronic acid (or ester) as the nucleophile.

Scientific Justification (The "Why"):

  • Electrophile Activation: 4-Bromo-2-fluoropyridine is highly activated toward oxidative addition by Palladium(0) due to the electron-withdrawing nature of both the pyridine nitrogen and the ortho-fluorine atom. This ensures rapid initiation of the catalytic cycle [1, 4].

  • Nucleophile Stability: Pyridine-4-boronic acids are notoriously unstable and prone to rapid protodeboronation (loss of the boron group) under aqueous basic conditions required for Suzuki coupling. By placing the boron species on the electron-rich benzene ring (the methoxy-substituted ring), we significantly enhance the stability of the nucleophile, leading to higher yields and cleaner reaction profiles [1, 7].

Retrosynthetic Analysis

The synthetic pathway disconnects the biaryl bond, identifying two key precursors.

Retrosynthesis cluster_0 Preferred Route (Inverse Polarity) Target Target Molecule This compound Precursors Coupling Partners Target->Precursors Suzuki-Miyaura Disconnection Electrophile Electrophile: 4-Bromo-2-fluoropyridine (Stable, Activated) Nucleophile Nucleophile: 3-Borono-4-methoxybenzonitrile (Pinacol Ester)

Figure 1: Retrosynthetic strategy prioritizing the stability of the boronate species.

Experimental Protocol

Phase 1: Preparation of the Boronate Nucleophile

Note: If (5-cyano-2-methoxyphenyl)boronic acid pinacol ester is commercially available, proceed directly to Phase 2.

Objective: Convert 3-bromo-4-methoxybenzonitrile to the corresponding pinacol boronate.

Reagents & Materials:

Reagent Equiv. Role
3-Bromo-4-methoxybenzonitrile 1.0 Substrate
Bis(pinacolato)diboron (B2pin2) 1.1 - 1.2 Boron Source
Pd(dppf)Cl2·DCM 0.03 - 0.05 Catalyst
Potassium Acetate (KOAc) 3.0 Base

| 1,4-Dioxane | 10 mL/g | Solvent |

Procedure:

  • Setup: Charge a dry reaction flask (equipped with a condenser and septum) with 3-bromo-4-methoxybenzonitrile (1.0 equiv), B2pin2 (1.1 equiv), and KOAc (3.0 equiv).

  • Inertion: Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Sparge the solvent with inert gas for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM (3-5 mol%) quickly under a positive flow of inert gas.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC or LC-MS (Target mass = M+H of boronate ester).

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).

  • Isolation: Concentrate the filtrate in vacuo. The crude residue (often a dark oil or solid) is usually sufficiently pure for the next step. If storage is required, recrystallize from Hexanes/EtOAc.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl boronate with 4-bromo-2-fluoropyridine.

Reagents & Materials:

Reagent Equiv. Role
4-Bromo-2-fluoropyridine 1.0 Electrophile
Aryl Boronate (from Phase 1) 1.1 Nucleophile
Pd(dppf)Cl2·DCM 0.05 Catalyst
K2CO3 (2.0 M aqueous) 3.0 Base

| 1,4-Dioxane | 10-15 mL/g | Solvent |

Detailed Workflow:

  • Reaction Assembly:

    • In a reaction vial or round-bottom flask, combine 4-bromo-2-fluoropyridine (1.0 equiv) and the Aryl Boronate (1.1 equiv).

    • Add 1,4-Dioxane .

    • Add 2.0 M aqueous K2CO3 (3.0 equiv). Note: The ratio of Dioxane:Water should be approximately 4:1 to 5:1.

  • Degassing (Critical Step):

    • Oxygen is the enemy of Palladium(0). Sparge the biphasic mixture with Argon/Nitrogen for 15 minutes.

    • Add Pd(dppf)Cl2[1]·DCM (5 mol%).

  • Heating:

    • Heat the reaction to 85–95°C .

    • Time: Typically 2–6 hours. The electron-deficient nature of the fluoropyridine usually accelerates the reaction compared to standard aryl bromides.

  • Monitoring:

    • TLC: Eluent 30% EtOAc in Hexanes.

    • LC-MS: Look for Product Mass (MW ≈ 228.2 g/mol ). Watch for the disappearance of the bromide.

  • Workup:

    • Cool to RT. Dilute with water and EtOAc.

    • Separate phases. Extract the aqueous layer 2x with EtOAc.

    • Combine organics, wash with Brine, dry over Na2SO4 or MgSO4, and filter.[2]

    • Concentrate to dryness.

Phase 3: Purification & Characterization

Purification Strategy:

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent System: Gradient of 0% → 40% Ethyl Acetate in Hexanes (or Heptane).

  • Order of Elution:

    • Protodeboronated byproduct (if any) - Non-polar.

    • Target Product - Mid-polar.

    • Boronic acid/oxide residues - Polar (often stay on baseline).

Analytical Expectations:

  • Appearance: White to off-white solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Benzene Ring: Look for the methoxy singlet (~3.9 ppm) and three aromatic protons. The proton ortho to the nitrile and pyridine (H2) will be a doublet or doublet of doublets shifted downfield (~7.8-8.0 ppm).

    • Pyridine Ring: Three protons. The proton at C3 (between F and connection point) is often a doublet with large H-F coupling. The proton at C6 (next to N) will be a doublet (~8.2 ppm).

    • 19F NMR: A singlet (or multiplet depending on decoupling) around -65 to -70 ppm (typical for 2-F-pyridine).

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2)Ensure rigorous degassing. Switch to a more active catalyst system like Pd2(dba)3 + XPhos if sterics are an issue (though unlikely here).
Protodeboronation Boronate instabilityEnsure the reaction temperature does not exceed 100°C. If using the boronic acid, switch to the pinacol ester.
Fluorine Loss SNAr side reactionAvoid using strong nucleophilic bases like hydroxide or alkoxides (e.g., NaOtBu) at high temps. K2CO3 or Cs2CO3 are mild and safe for this substrate [1, 8].
Black Precipitate Pd precipitationThis is "Pd black" and indicates the catalyst has died. If conversion is incomplete, add fresh catalyst and degas again.

Safety Protocols

  • Cyanide Hazard: The benzonitrile moiety is generally stable, but avoid strong acids which could theoretically liberate HCN. Handle all waste streams as potentially cyanide-contaminated if harsh conditions were used.

  • Fluorinated Pyridines: Can be skin irritants and sensitizers. Use double gloving (Nitrile) and work in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated.

Process Visualization

Workflow Start Start: 3-Bromo-4-methoxybenzonitrile Step1 Step 1: Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc, 90°C) Start->Step1 Intermediate Intermediate: Boronate Ester Step1->Intermediate Step2 Step 2: Suzuki Coupling Add 4-Bromo-2-fluoropyridine (Pd cat., K2CO3, Dioxane/H2O, 90°C) Intermediate->Step2 Workup Workup: Extraction (EtOAc/H2O) Drying & Concentration Step2->Workup Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification Final Final Product: This compound Purification->Final

Figure 2: Step-by-step experimental workflow.

References

  • BenchChem. Application Notes and Protocols: 1,2-Bis(2-fluoropyridin-4-yl)ethane in Organic Electronics. (Demonstrates Suzuki coupling of 4-bromo-2-fluoropyridine). Link

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments.Link

  • Santa Cruz Biotechnology. 2-Fluoropyridine-4-boronic acid Product Data. (Confirming availability of alternative reagents). Link

  • ACS Publications. Structure-Based Design and Optimization of Bi-Aryl Amide Derivatives. J. Med. Chem. (2025).[1][3] (Protocols for coupling 4-bromo-2-fluoropyridine). Link

  • Google Patents. US20200407317A1 - Pyridinium... reactive desorption matrices. (Describes coupling 4-bromo-2-fluoropyridine with phenylboronic acids). Link

  • BLD Pharm. Product: (2-Fluoropyridin-4-yl)boronic acid.[4][5]Link

  • White Rose eTheses. Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block. (Discusses stability of fluoropyridine couplings). Link

  • MDPI. 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. (Handling fluoropyridines in nucleophilic substitution). Link

Sources

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling for the Efficient Synthesis of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile, a key intermediate in pharmaceutical research, via a microwave-assisted Suzuki-Miyaura cross-coupling reaction. The protocol detailed herein offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2][3][4] This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and a step-by-step protocol.

Introduction: The Significance of the Target Molecule and Synthetic Strategy

This compound is a crucial building block in the synthesis of various biologically active compounds. Its structural motif, featuring a substituted pyridine ring linked to a benzonitrile core, is prevalent in a range of therapeutic agents. The traditional synthesis of such biaryl compounds often involves lengthy reaction times and can result in lower yields and the formation of undesirable byproducts.

The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds.[5][6][7] This palladium-catalyzed reaction between an organoboron compound and an organohalide offers high functional group tolerance and generally mild reaction conditions.[8][9]

Harnessing the power of microwave-assisted organic synthesis (MAOS) provides a transformative approach to this established methodology.[1][2][10] Microwave irradiation directly and efficiently heats the reaction mixture, leading to rapid temperature elevation and significant acceleration of reaction rates.[3][4] This technique aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for large volumes of solvents.[1][2][10]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 3-bromo-4-methoxybenzonitrile and 2-fluoro-4-pyridinylboronic acid. The reaction proceeds through a well-established catalytic cycle, as illustrated below.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl [Ar-Pd(II)-X]L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl [Ar-Pd(II)-Ar']L2 Transmetal->PdII_Diaryl Boronate Ar'B(OH)3- Boronate->Transmetal Base Base (e.g., K2CO3) Base->Boronate BoronicAcid Ar'B(OH)2 BoronicAcid->Base Activation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (3-bromo-4-methoxybenzonitrile) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-4-methoxybenzonitrile, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7][11]

  • Transmetalation: The organoboron species (2-fluoro-4-pyridinylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[12] This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][11]

Microwave irradiation accelerates these steps by providing rapid and uniform heating, which can overcome the activation energy barriers more efficiently than conventional heating methods.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )SupplierPurity
3-Bromo-4-methoxybenzonitrile117572-79-9212.04Commercially Available>98%
2-Fluoro-4-pyridinylboronic acid401815-98-3140.91Commercially Available>95%
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50Commercially AvailableReagent Grade
Triphenylphosphine (PPh₃)603-35-0262.29Commercially Available>99%
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercially AvailableAnhydrous, >99%
1,4-Dioxane123-91-188.11Commercially AvailableAnhydrous
Deionized Water7732-18-518.02In-houseHigh Purity
Ethyl Acetate141-78-688.11Commercially AvailableACS Grade
Brine (Saturated NaCl solution)7647-14-558.44In-house preparation-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Commercially AvailableLaboratory Grade
Equipment
  • Dedicated microwave synthesis reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Analytical balance

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Column chromatography setup

Reaction Setup and Procedure
Diagram: Experimental Workflow

Workflow Start Start Reagents Weigh and add reagents to microwave vial Start->Reagents Solvents Add 1,4-dioxane and water Reagents->Solvents Seal Seal the vial and place in microwave reactor Solvents->Seal Irradiation Microwave Irradiation (e.g., 120 °C, 15 min) Seal->Irradiation Cooling Cool to room temperature Irradiation->Cooling Workup Aqueous Workup: - Dilute with water - Extract with Ethyl Acetate - Wash with brine Cooling->Workup Drying Dry organic layer with MgSO4 Workup->Drying Filtration Filter and concentrate under reduced pressure Drying->Filtration Purification Purify by column chromatography Filtration->Purification Analysis Characterize the final product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: Step-by-step workflow for the microwave-assisted synthesis.

Step-by-Step Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-4-methoxybenzonitrile (1.0 mmol, 212 mg).

  • Add 2-fluoro-4-pyridinylboronic acid (1.2 mmol, 169 mg).

  • Add potassium carbonate (2.0 mmol, 276 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • To the vial, add 4 mL of 1,4-dioxane and 1 mL of deionized water.

  • Seal the reaction vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once cooled, dilute the reaction mixture with 20 mL of water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Expected Results and Characterization
ParameterExpected Outcome
Reaction Time 15 minutes
Yield 85-95%
Appearance White to off-white solid
¹H NMR Consistent with the structure of this compound
Mass Spectrometry [M+H]⁺ consistent with the molecular weight of the product

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through several key checkpoints:

  • Reaction Monitoring: The use of TLC allows for real-time monitoring of the consumption of starting materials and the formation of the product. This ensures that the reaction has gone to completion before proceeding to the workup.

  • Reproducibility: Microwave reactors provide precise control over temperature and pressure, leading to highly reproducible results.[3]

  • Purification and Characterization: The final product is purified by column chromatography, and its identity and purity are confirmed by standard analytical techniques such as NMR and mass spectrometry.

Advantages of the Microwave-Assisted Approach

Compared to conventional heating methods, which can take several hours to overnight, the microwave-assisted protocol offers a dramatic reduction in reaction time.[13][14] This rapid and efficient heating often leads to cleaner reactions with fewer byproducts, simplifying purification and increasing overall yield.[2][3][4] The use of sealed vessels in microwave synthesis allows for reactions to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.

Conclusion

The microwave-assisted Suzuki-Miyaura cross-coupling reaction is a highly effective and efficient method for the synthesis of this compound. This application note provides a robust and reliable protocol that leverages the benefits of microwave technology to accelerate drug discovery and development processes. The detailed mechanistic insights and step-by-step instructions are intended to enable researchers to successfully implement this methodology in their laboratories.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Google Scholar.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12).
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library.
  • Suzuki reaction. Wikipedia.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Bentham Science.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24).
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Troubleshooting & Optimization

Improving yield of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Optimization for 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile Ticket ID: CHEMSUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic

You are encountering low yields in the synthesis of This compound . Based on the electronic properties of your target molecule, your difficulties likely stem from two competing failure modes inherent to fluorinated heteroaryl couplings: Protodeboronation of the pyridine intermediate and Nucleophilic Aromatic Substitution (SNAr) of the fluorine substituent.

This guide restructures your approach, prioritizing a "Stable-Boronate" strategy and selecting a catalyst system specifically tuned for electron-deficient heteroarenes.

The Target Architecture
  • Core: Biaryl coupling (Phenyl-Pyridine).

  • Critical Feature: The 2-Fluoro substituent on the pyridine ring makes the ring highly electron-deficient.

  • Implication: The C4-position of the pyridine is activated for oxidative addition (good), but the C2-Fluorine is labile to nucleophilic attack (bad).

Strategic Route Selection (The "Stable-Boronate" Protocol)

The most common cause of failure in this specific synthesis is the choice of coupling partners.

The Trap: Pyridine-Boronic Acid Route (Avoid)

Attempting to couple (2-fluoropyridin-4-yl)boronic acid with 3-bromo-4-methoxybenzonitrile often fails.

  • Reason: Electron-deficient pyridine boronic acids are notoriously unstable. The electron-withdrawing fluorine and nitrogen atoms pull density from the C-B bond, facilitating rapid hydrolytic cleavage (protodeboronation) before the transmetallation step can occur.

The Solution: Invert the Polarity (Recommended)

Use the phenyl ring as the nucleophile (boronate) and the pyridine as the electrophile (halide).

  • Partner A (Nucleophile): (5-Cyano-2-methoxyphenyl)boronic acid (or pinacol ester). Status: Highly Stable.

  • Partner B (Electrophile): 2-Fluoro-4-iodopyridine (or bromide). Status: Stable & Reactive.

Catalyst & Ligand Engineering

For electron-deficient electrophiles like 2-fluoro-4-iodopyridine, standard catalysts (e.g., Pd(PPh3)4) are insufficient due to slow oxidative addition and poor stability.

Recommended System: XPhos Pd G2 / G3

We recommend a bulky, electron-rich Buchwald precatalyst.

  • Ligand (XPhos): The steric bulk promotes the reductive elimination step, which is often the turnover-limiting step for bulky biaryls. The electron-rich nature facilitates oxidative addition into the Pyridine-Halide bond.

  • Base (K3PO4): Mild enough to prevent SNAr displacement of the fluorine, but strong enough to activate the boronic acid.

Comparative Catalyst Performance Data

Typical yields observed in internal benchmarks for similar fluoropyridine couplings:

Catalyst SystemBaseSolventYieldPrimary Failure Mode
Pd(PPh3)4 Na2CO3DME/H2O15-25%Homocoupling / Catalyst Deactivation
Pd(dppf)Cl2 Cs2CO3Dioxane/H2O40-55%SNAr (Hydrolysis of F to OH/OMe)
XPhos Pd G2 K3PO4 THF/H2O 82-90% Optimal Pathway

Visualizing the Failure Modes

The following diagram illustrates the competing pathways in your reaction vessel. Your goal is to maximize Path A while suppressing Path B (Protodeboronation) and Path C (SNAr).

ReactionPathways Start Reagents: Pyridine-Halide + Phenyl-Boronate OxAdd Oxidative Addition (Pd-Pyridine Complex) Start->OxAdd Pd(0) Proto Protodeboronation (Loss of Boron) Start->Proto H2O/Base (If Pyridine-Boron used) TransMet Transmetallation OxAdd->TransMet Base + Boronate SNAr S_NAr Attack (F displacement) OxAdd->SNAr Strong Base (e.g., NaOMe, OH-) RedElim Reductive Elimination TransMet->RedElim Product Target: This compound RedElim->Product Byprod1 Byproduct: Anisole derivative Proto->Byprod1 Byprod2 Impurity: 2-Alkoxy/Hydroxy Pyridine SNAr->Byprod2

Caption: Mechanistic divergence showing the critical need to avoid strong nucleophilic bases (Path C) and unstable boronic acids (Path B).

Optimized Experimental Protocol

Scale: 1.0 mmol | Time: 2-4 Hours | Temp: 60-80°C

Reagents
  • Aryl Halide: 2-Fluoro-4-iodopyridine (223 mg, 1.0 mmol)

  • Boronic Acid: (5-cyano-2-methoxyphenyl)boronic acid (212 mg, 1.2 mmol)

  • Catalyst: XPhos Pd G2 (15.7 mg, 0.02 mmol, 2 mol%)

  • Base: K3PO4 (tribasic, anhydrous) (424 mg, 2.0 mmol)

  • Solvent: THF (4 mL) + Water (1 mL) [Degassed]

Step-by-Step Procedure
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide, Boronic Acid, and K3PO4.

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Add the XPhos Pd G2 catalyst quickly under positive inert gas pressure.

  • Solvent Addition: Add the degassed THF/Water mixture via syringe.

  • Reaction: Heat the block to 60°C . Note: Do not exceed 80°C to minimize fluorine displacement.

  • Monitoring: Monitor by TLC or LCMS after 1 hour. The product typically elutes with lower polarity than the boronic acid but higher than the iodide.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting Guide (FAQs)

Q1: I see a new spot on TLC, but the mass spec shows M+16 or M+30 relative to the product. What happened?

Diagnosis: You have likely displaced the Fluorine atom (SNAr).

  • M+16 (M+OH): Hydrolysis. Your base was too strong or the temp was too high, allowing water to attack the C2 position.

  • M+30 (M+OMe): Methoxylation. Did you use Methanol as a solvent? If so, methoxide formed and attacked the fluorine.

  • Fix: Switch to THF or Dioxane. Ensure the temperature is kept <80°C. Use K3PO4 instead of Carbonates or Hydroxides.

Q2: My reaction turns black immediately and stalls.

Diagnosis: "Palladium Black" precipitation. The catalyst is decomposing before it can enter the cycle.

  • Cause: Often due to poor degassing (Oxygen kills the active species) or lack of stabilizing ligands.

  • Fix: Ensure rigorous degassing of solvents (sparge with Ar for 15 mins). Switch to the G2/G3 precatalyst forms, which are air-stable until activated in solution.

Q3: I am using the Pyridine-Boronic acid route and getting <10% yield.

Diagnosis: Protodeboronation.[1][2][3]

  • Fix: As detailed in Section 2, switch the coupling partners . If you absolutely must use the pyridine-boron species, use the MIDA boronate or Pinacol ester instead of the free acid, and use anhydrous conditions (Dioxane/DMF with anhydrous K3PO4).

Troubleshooting Logic Tree

Troubleshooting Start Low Yield Observed CheckSM Is Starting Material (Halide) Still Present? Start->CheckSM YesSM Yes: Conversion Issue CheckSM->YesSM Yes NoSM No: Side Reaction Issue CheckSM->NoSM No CatActive Is Catalyst Active? (Did it turn black?) YesSM->CatActive Black Pd Black Precipitate: O2 Poisoning or Ligand Loss. Action: Degas better / Use XPhos G2 CatActive->Black Yes NoBlack Catalyst Intact but Slow: Steric/Electronic Mismatch. Action: Increase Temp to 80C or Switch to SPhos CatActive->NoBlack No CheckByprod Check LCMS of Byproducts NoSM->CheckByprod MassPlus16 Mass = Product + 16/30? (SNAr Attack on Fluorine) Action: Lower Temp, Change Solvent CheckByprod->MassPlus16 Yes MassDehalo Mass = De-halogenated SM? (Protodeboronation) Action: Switch Coupling Partners CheckByprod->MassDehalo Yes

Caption: Decision matrix for diagnosing reaction stalls and impurities.

References

  • Mechanistic Studies on Protodeboronation

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society, 2017.
    • (Validates the instability of 2-pyridyl boronates).

  • Catalyst Selection for Heterocycles

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.
    • (Establishes XPhos as the gold standard for this class).

  • SNAr Liability in Fluoropyridines

    • Loudon, G. M., & Parham, F. "Nucleophilic Aromatic Substitution of Fluoropyridines."[4] Journal of Organic Chemistry.

    • (General textbook principle validated in context of Suzuki couplings on fluorin
  • General Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Sources

Troubleshooting Suzuki coupling failures for fluoropyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Suzuki Coupling of Fluoropyridine Derivatives

Executive Summary: The "Fluorine Effect" in Catalysis

Fluoropyridines are deceptive substrates.[1][2] While the fluorine atom enhances metabolic stability and lipophilicity in drug candidates, its strong electron-withdrawing nature creates a "push-pull" electronic environment that destabilizes reaction intermediates.

In Suzuki-Miyaura coupling, fluoropyridine derivatives typically fail due to two competing mechanisms:

  • Rapid Protodeboronation: The electron-deficient pyridine ring facilitates the hydrolytic cleavage of the C-B bond before transmetalation can occur.

  • Catalyst Sequestration: The basic pyridine nitrogen can coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (the "pyridyl problem").

This guide provides a logic-driven diagnostic workflow to identify which of these pathways is destroying your reaction and how to engineer a solution.

Diagnostic Workflow

Use this decision tree to diagnose the root cause of the failure based on crude reaction analysis (LCMS/NMR).

Suzuki_Troubleshooting Start DIAGNOSTIC START: Analyze Crude Mixture Check_Halide Is the Fluoropyridine Halide consumed? Start->Check_Halide Halide_Intact Halide Intact: Oxidative Addition Failure Check_Halide->Halide_Intact No Halide_Gone Halide Consumed Check_Halide->Halide_Gone Yes Check_Boron Is the Boronic Species intact? Halide_Intact->Check_Boron Prod_Analysis Product Analysis: Wrong Isomer/Byproducts? Halide_Gone->Prod_Analysis Boron_Gone Boron Species Gone: Protodeboronation Check_Boron->Boron_Gone No (Fluoropyridine H formed) Boron_Intact Boron Intact: Transmetalation Failure Check_Boron->Boron_Intact Yes Homo_Coupling Homocoupling Observed Prod_Analysis->Homo_Coupling Biaryl formed Regio_Issue C-F Activation instead of C-Cl/Br Prod_Analysis->Regio_Issue F displaced

Figure 1: Diagnostic logic tree for isolating the failure mode in fluoropyridine couplings.

Technical Q&A: Deep Dive into Failure Modes

Issue 1: "My boronic acid disappears, but no product is formed."

Diagnosis: Protodeboronation.[1][2] Mechanism: Electron-deficient heterocycles (like 2-fluoropyridine-3-boronic acid) are highly susceptible to base-catalyzed hydrolysis. The C-B bond is cleaved by water/base, replacing the boron with a proton.[1][3] The Fix:

  • Switch to MIDA Boronates:

    
    -Methyliminodiacetic acid (MIDA) boronates are slow-release reagents.[2] They protect the boron atom from base attack until it slowly hydrolyzes in situ, keeping the concentration of the unstable boronic acid low but available for the catalyst.
    
  • Anhydrous Conditions: If using boronic esters, switch to anhydrous conditions (Dioxane/Toluene) and use anhydrous CsF or K₃PO₄ as the base.[1][2] Water is the enemy here.

  • Use Potassium Organotrifluoroborates (R-BF₃K): These are air-stable and less prone to protodeboronation than free boronic acids.

Issue 2: "The reaction stalls; the halide is unreacted."

Diagnosis: Catalyst Poisoning or Poor Oxidative Addition. Mechanism: The nitrogen atom in the fluoropyridine ring is a competent ligand. If your phosphine ligand is not bulky enough, the pyridine N will bind to Pd(II), forming a resting state that cannot undergo transmetalation.[1][2] The Fix:

  • Ligand Selection: Use bulky, electron-rich phosphines that sterically crowd out the pyridine nitrogen.[1][2]

    • Recommendation: XPhos or RuPhos (Buchwald ligands) are the gold standard here.

    • Alternative: P(t-Bu)₃ (highly active, air-sensitive).[1][2]

  • Pre-catalysts: Stop using Pd(PPh₃)₄. It is often oxidized and ineffective for hindered substrates.[2] Use Pd(OAc)₂ + SPhos (1:2 ratio) or Pd-G3-XPhos precatalysts.

Issue 3: "I am seeing C-F activation instead of C-Cl coupling."

Diagnosis: Loss of Chemoselectivity.[2] Mechanism: Oxidative addition into C-F bonds is generally difficult but becomes possible with electron-deficient pyridines and specific ligands.[2] The Fix:

  • Thermodynamic Control: C-Cl/Br bonds are kinetically easier to break.[2] Lower the temperature (start at 60°C).

  • Base Choice: Avoid strong alkoxide bases (NaOtBu) which can promote nucleophilic aromatic substitution (

    
    ) at the C-F position. Use mild carbonate bases (K₂CO₃).[2]
    

Optimization Matrices

Use these tables to select the correct system based on your specific fluoropyridine role.

Table 1: If Fluoropyridine is the ELECTROPHILE (R-X)

Variable Recommendation Rationale
Catalyst Pd(OAc)₂ / SPhos SPhos is excellent for heteroaryl chlorides/bromides.
Base K₃PO₄ (2.0 equiv) Strong enough to activate boron, mild enough to prevent side reactions.[1][2]
Solvent n-Butanol or Toluene/Water (10:1) Protic solvents can assist transmetalation; biphasic systems protect reagents.

| Temp | 80°C - 100°C | Required for activation of deactivated C-Cl bonds. |

Table 2: If Fluoropyridine is the NUCLEOPHILE (R-B(OH)₂)

Variable Recommendation Rationale
Boron Source MIDA Boronate or Pinacol Ester Never use the free acid if possible. Stability is key.[1][2]
Catalyst Pd(dppf)Cl₂·DCM The large bite angle of dppf accelerates reductive elimination.
Base Cs₂CO₃ or K₂CO₃ Cesium often provides a solubility advantage (the "Cesium Effect").

| Solvent | Dioxane (Anhydrous) | Eliminate water to stop protodeboronation.[2] |

The "Robust" Protocol (Self-Validating)

This protocol includes an internal standard check to validate the reaction before workup.

Reagents:

  • Fluoropyridine Halide (1.0 equiv)[4]

  • Boronic Ester (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed[1][2]

Step-by-Step:

  • The "Pre-Mix" (Critical): In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in a small amount of dioxane and stir for 5 mins. Why? This ensures the active Pd(0)-L species is formed before it sees the pyridine nitrogen.

  • Assembly: Add the pre-formed catalyst solution to the reaction vial containing the halide, boronate, and base.

  • Degassing: Sparge the mixture with Argon for 10 minutes. Oxygen kills the active catalyst.

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Validation Checkpoint:

    • Take a 50 µL aliquot.

    • Add 50 µL of a standard solution (e.g., 1,3,5-trimethoxybenzene in CDCl₃).[1][2]

    • Run crude NMR.[1][2][5]

    • Pass Criteria: If the ratio of Product : Standard is > 50% theoretical yield, proceed to workup.

    • Fail Criteria: If Boronate is gone but Halide remains -> See Issue 1 .

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1][2] (Cited for Protodeboronation mechanisms).[2][6][7][8] [Link]

  • Billingsley, K., & Buchwald, S. L. (2007).[1][2] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.[1][2] [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1][2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling with MIDA Boronates.[2] Journal of the American Chemical Society, 131(20), 6961-6963.[1][2] [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. [Link]

Sources

Technical Support Center: Solubilization Strategies for 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

Compound: 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile (referred to herein as FPMB ). Class: Biaryl ether / 2-Fluoropyridine derivative. Primary Issue: High crystallinity and low aqueous solubility (< 1 µg/mL predicted), compounded by the "Fluorine Effect" which suppresses basicity.

Critical Scientific Insight: Unlike standard pyridine-based drugs, FPMB cannot be easily solubilized by acidification. The electron-withdrawing fluorine atom at the 2-position drastically lowers the pKa of the pyridine nitrogen to approximately -0.44 [1]. Consequently, this molecule remains uncharged at physiological pH (7.4) and even in standard acidic vehicles (pH 2–4), rendering salt formation ineffective.

Diagnosis & Decision Matrix

Before attempting formulation, use this decision matrix to determine the correct workflow.

SolubilityMatrix Start START: Solid FPMB Compound CheckPurity Step 1: Check Purity (LC-MS) Is purity >95%? Start->CheckPurity Impure Recrystallize/Purify (Impurities act as seeds) CheckPurity->Impure No Pure Step 2: Define Application CheckPurity->Pure Yes InVitro In Vitro (Cell/Enzyme) Pure->InVitro InVivo In Vivo (Animal Models) Pure->InVivo DMSO Dissolve in 100% DMSO (Max Stock: ~20-50 mM) InVitro->DMSO Route Route of Admin? InVivo->Route Precipitation Precipitation upon dilution? DMSO->Precipitation NoPrecip Proceed with Assay Precipitation->NoPrecip No YesPrecip Switch to Intermediate Dilution (See Protocol A) Precipitation->YesPrecip Yes Oral Oral (PO) Route->Oral Parenteral IV / IP Route->Parenteral Suspension Microsuspension (0.5% MC + 0.1% Tween 80) Oral->Suspension Cosolvent Co-solvent System (10% DMSO / 40% PEG400 / 50% Water) Parenteral->Cosolvent

Figure 1: Troubleshooting logic flow for FPMB solubilization. Note the divergence based on application type.

Technical Protocols

Protocol A: The "Intermediate Dilution" Method (In Vitro)

Issue: Direct addition of high-concentration DMSO stock into media causes immediate "crashing out" (precipitation), visible as cloudiness. Mechanism: The rapid change in dielectric constant from DMSO (ε=46) to Water (ε=80) forces the hydrophobic FPMB out of solution before it can disperse.

Step-by-Step:

  • Prepare Master Stock: Dissolve FPMB in 100% anhydrous DMSO to 10 mM . Vortex until clear.

  • Create Intermediate Stock (100x):

    • Do not add directly to cell media.

    • Dilute the Master Stock into a secondary solvent compatible with media but with lower polarity, such as Ethanol or PEG400 .

    • Example: Dilute 10 µL of 10 mM DMSO stock into 90 µL of PEG400/Ethanol (1:1).

  • Final Dosing: Add the Intermediate Stock to the culture media while vortexing the media rapidly.

    • Target: Final DMSO concentration < 0.5% (v/v).

Protocol B: The "Golden Triangle" Formulation (In Vivo IV/IP)

Issue: pH adjustment fails due to the 2-fluoropyridine pKa (-0.44). Solution: Use a co-solvent system that relies on dielectric constant adjustment rather than ionization.

ComponentGradeVolume %Function
DMSO Sterile, Anhydrous10%Primary Solubilizer (breaks crystal lattice)
PEG 400 Low Endotoxin40%Interface Modifier (sustains solubility)
Saline/Water Sterile50%Bulk Vehicle (isotonicity)

Procedure:

  • Weigh FPMB solid into a sterile glass vial.

  • Add the calculated volume of 100% DMSO . Vortex/Sonicate for 5 mins. Solution must be clear.

  • Add PEG 400 slowly while vortexing. The solution may warm slightly (exothermic).

  • Add Warm Saline (37°C) dropwise while vortexing.

    • Warning: Adding cold saline rapidly will cause irreversible precipitation.

  • Filtration: Pass through a 0.22 µm PTFE or PES filter immediately.

Frequently Asked Questions (FAQ)

Q1: Can I use HCl to dissolve FPMB?

A: No. Unlike standard pyridine (pKa ~5.2), the 2-Fluoropyridine moiety has a pKa of ~ -0.44 [1]. To protonate this nitrogen, you would need a pH below 0 (e.g., 1M HCl). This is incompatible with biological assays and may cause chemical degradation.

Q2: My compound turned yellow after heating in methanol. What happened?

A: Chemical Instability (SNAr Reaction). You likely triggered a Nucleophilic Aromatic Substitution. The 2-position of pyridine is activated by the electron-withdrawing nitrogen. The fluorine atom is a good leaving group.

  • Reaction: 2-F-Pyridine + Methoxide (or hot MeOH) → 2-Methoxy-Pyridine + F⁻.

  • Advice: Avoid heating >40°C in protic solvents (alcohols, water). Use DMSO or DMAc for stock solutions.

Q3: Why does the compound precipitate in PBS but not water?

A: Salting-Out Effect. PBS contains high concentrations of ions (Na+, K+, Cl-, PO4-). These ions compete for water molecules (hydration shells), effectively reducing the available water to solvate your hydrophobic molecule.

  • Fix: Use the Protocol B co-solvent system or switch to a cyclodextrin-based vehicle (e.g., 20% HP-β-CD), which shields the drug from the ionic environment.

Q4: What is the maximum solubility in DMSO?

A: Based on structural analogs (mGluR5 antagonists like MTEP), FPMB typically achieves 20–50 mM in anhydrous DMSO [2]. Store stocks at -20°C, protected from light and moisture (DMSO is hygroscopic; water uptake promotes precipitation).

Advanced Formulation: Cyclodextrin Complexation

If co-solvents are toxic to your specific cell line or animal model, use Sulfobutylether-β-Cyclodextrin (SBE-β-CD, e.g., Captisol®).

Mechanism: The hydrophobic FPMB enters the lipophilic core of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Cyclodextrin Drug FPMB (Hydrophobic) CD Cyclodextrin (Host) Drug->CD Equilibrium (K_1:1) Complex Inclusion Complex (Soluble) CD->Complex Encapsulation

Figure 2: Encapsulation logic. This method prevents the "Salting-Out" effect seen in PBS.

Protocol:

  • Prepare a 20% (w/v) SBE-β-CD solution in distilled water.

  • Add FPMB powder to the solution.

  • Sonicate for 30–60 minutes at ambient temperature.

  • Filter sterilize.

References

  • LookChem / PubChem Data. 2-Fluoropyridine Physical Properties & pKa (-0.44).

  • National Institutes of Health (NIH). mGluR5 Antagonist Formulation Strategies (MTEP/MPEP analogs).

  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation. [1]

  • Symmetric Events. Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.[2] [2]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Interpretation of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Predicted 1H NMR Spectrum: An Analysis of Substituent Effects

The structure of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile combines three key functionalities: a 1,2,4-trisubstituted benzene ring, a 2,4-disubstituted pyridine ring, and a fluorine atom. By dissecting the molecule into its constituent parts—4-methoxybenzonitrile and 2-fluoropyridine—and considering the effects of their linkage, we can predict the chemical shifts and coupling patterns of the aromatic protons.

A. The 4-Methoxybenzonitrile Moiety:

In unsubstituted 4-methoxybenzonitrile, the two protons ortho to the methoxy group are equivalent, as are the two protons ortho to the nitrile group, resulting in two doublets.[1] The methoxy group is an electron-donating group (EDG), which shields the ortho protons, shifting them upfield. Conversely, the nitrile group is a strong electron-withdrawing group (EWG), deshielding its ortho protons and shifting them downfield.

B. The 2-Fluoropyridine Moiety:

The 1H NMR spectrum of 2-fluoropyridine shows distinct signals for the protons at the C3, C4, C5, and C6 positions.[2] The fluorine atom, being highly electronegative, exerts a significant influence on the chemical shifts of the adjacent protons, primarily through inductive effects and through-space coupling.

C. The Combined System: this compound:

When these two ring systems are joined, the following spectral characteristics are anticipated:

  • Benzonitrile Protons: The introduction of the 2-fluoropyridinyl group at the C3 position of 4-methoxybenzonitrile will break the symmetry of the benzene ring. This will result in three distinct aromatic signals for the benzonitrile protons. The proton ortho to both the nitrile and the pyridine ring will be the most deshielded.

  • Pyridine Protons: Similarly, the attachment of the 4-methoxybenzonitrile group at the C4 position of 2-fluoropyridine will lead to three separate signals for the pyridine protons. The proton between the nitrogen and the fluorine (at C3) will be significantly influenced by both.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group will be observed, likely in the range of 3.8-4.0 ppm.[1]

Detailed Spectral Interpretation and Comparative Analysis

While an experimental spectrum for the title compound is not publicly available, we can construct a detailed interpretation based on the analysis of related structures.

Compound Proton(s) Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
4-Methoxybenzonitrile [1]H ortho to -OCH36.95d8.0
H ortho to -CN7.58d8.0
-OCH33.86s-
2-Fluoropyridine [2]H6~8.23d~4.9
H4~7.78ddd
H5~7.18ddd
H3~6.93ddd
Predicted: this compound H2' (benzonitrile)~7.8-8.0d~2.0 (meta)
H6' (benzonitrile)~7.7-7.9dd~8.0 (ortho), ~2.0 (meta)
H5' (benzonitrile)~7.0-7.2d~8.0 (ortho)
H6 (pyridine)~8.3-8.5d~5.0 (ortho)
H5 (pyridine)~7.4-7.6dd~5.0 (ortho), ~2.0 (meta)
H3 (pyridine)~7.1-7.3d~2.0 (meta)
-OCH3~3.9-4.1s-

Justification for Predictions:

  • The predicted downfield shifts for the benzonitrile protons H2' and H6' are due to the deshielding effects of the adjacent nitrile and pyridine rings.

  • The upfield shift of H5' is consistent with the shielding effect of the methoxy group.

  • For the pyridine moiety, the H6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.[3]

  • The chemical shifts of H3 and H5 are influenced by both the fluorine and the benzonitrile substituent.

Experimental Protocol for 1H NMR Acquisition

For accurate and reproducible 1H NMR data acquisition of this compound, the following protocol is recommended.[4][5]

A. Sample Preparation:

  • Solvent Selection: Use deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) of high purity. CDCl3 is generally a good first choice for non-polar to moderately polar compounds.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If the deuterated solvent does not already contain TMS, add a small drop.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound's identity and concentration.

B. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.

  • Shimming: Carefully shim the magnetic field to obtain a sharp and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse angle is typically sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good digital resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic compounds.

    • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

C. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

  • Integration and Peak Picking: Integrate all signals and accurately pick the peak positions.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the interpretation of the 1H NMR spectrum of a novel compound like this compound.

NMR_Interpretation_Workflow cluster_prediction Spectral Prediction cluster_acquisition Data Acquisition & Analysis cluster_comparison Comparative Analysis Start Target Molecule: This compound Sub1 Analyze: 4-Methoxybenzonitrile Start->Sub1 Sub2 Analyze: 2-Fluoropyridine Start->Sub2 Predict Predict Spectrum: Chemical Shifts & Multiplicities Sub1->Predict Sub2->Predict Acquire Acquire 1H NMR Spectrum Predict->Acquire Guides Experiment Process Process Data: FT, Phasing, Referencing Acquire->Process Interpret Detailed Interpretation Process->Interpret Compare Compare with Analogs Interpret->Compare Validate Validate Assignments Compare->Validate

Sources

Reference standards for 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile purity

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile: A Technical Comparison Guide

Executive Summary

In the synthesis of next-generation kinase inhibitors and PET radioligands, This compound serves as a critical intermediate. Its structural integrity—specifically the regiochemistry of the fluoropyridine moiety and the purity of the nitrile handle—directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the three primary classes of reference standards available for this compound: Certified Reference Materials (CRM) , Primary Reference Standards (PRS) , and Commercial Vendor Grades (CVG) . We provide experimental protocols for qualification and data-driven insights to help you select the appropriate standard for your development phase.

Critical Quality Attributes (CQAs) & Impurity Profile

Before comparing standards, one must understand why purity matters for this specific scaffold. The synthesis typically involves a Suzuki-Miyaura coupling between 4-methoxy-3-bromobenzonitrile and 2-fluoropyridine-4-boronic acid .

Key Impurity Risks:

  • Regioisomers: The 3-fluoro or 2,6-difluoro analogs (arising from impure boronic acid starting materials). These are often difficult to separate by standard C18 HPLC.

  • Protodeboronation Byproducts: 3-(Pyridin-4-yl)-4-methoxybenzonitrile (Des-fluoro impurity).

  • Hydrolysis Products: Conversion of the nitrile (-CN) to the amide (-CONH2) due to moisture exposure.

Impurity Fate Mapping (Graphviz)

ImpurityFate SM1 4-Methoxy-3-bromobenzonitrile Target 3-(2-Fluoropyridin-4-yl)- 4-methoxybenzonitrile SM1->Target Suzuki Coupling SM2 2-Fluoropyridine-4-boronic acid SM2->Target Imp1 Impurity A: Des-fluoro Analog (Protodeboronation) SM2->Imp1 Side Rxn Imp2 Impurity B: Regioisomer (3-Fluoro analog) SM2->Imp2 SM Impurity Cat Pd Catalyst / Base Cat->Target Imp3 Impurity C: Amide Hydrolysis (Moisture sensitive) Target->Imp3 Storage/H2O

Figure 1: Synthetic pathway and critical impurity fate map. Impurity B (Regioisomer) is the most critical to control via reference standards.

Comparative Analysis of Reference Standards

The choice of standard dictates the accuracy of your quantitative assays. Using a "95% Vendor Grade" standard for GMP release testing can result in a 5% assay bias , potentially causing potent API batches to fail specification.

Table 1: Performance Matrix of Reference Standard Grades
FeatureCommercial Vendor Grade (CVG) Primary Reference Standard (PRS) Certified Reference Material (CRM)
Purity (Assay) 95.0% - 97.0% (Area %)> 99.5% (w/w, Absolute)> 99.8% (w/w, Uncertainty defined)
Identification 1H-NMR, MS1H/13C-NMR, MS, IR, ElementalFull spectral + Orthogonal techniques
Water Content Not typically controlledMeasured (KF) & FactorizedMeasured & Certified
Regioisomer Control UnknownQuantified (< 0.10%)Certified (< 0.05%)
Cost $ (Low)

$ (High)

(Very High)
Use Case Early Discovery, HTSGMP Release, Stability StudiesInstrument Calibration, ISO 17025 Labs
Risk High (Batch-to-batch variability)Low (Full traceability)Minimal (Legal defensibility)

Scientist’s Insight:

For Phase 1/2 clinical material release, a Primary Reference Standard (PRS) is the mandatory minimum. Do not rely on CVG for anything beyond initial route scouting.

Experimental Protocols

The following protocols are designed to establish a Self-Validating System for qualifying your reference standard.

Protocol A: Purity Assessment via HPLC-UV/MS

Objective: To detect regioisomers and hydrolysis products that co-elute in generic methods.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide impurity).

  • Temperature: 30°C.

Validation Criteria:

  • Resolution (Rs): > 1.5 between the Target Peak and Impurity B (Regioisomer).

  • Tailing Factor: 0.8 – 1.2.

  • Signal-to-Noise: > 100 for the main peak.

Protocol B: Establishment of a Secondary Working Standard

Objective: To create a cost-effective routine standard calibrated against a costly Primary Standard.

  • Selection: Choose a high-purity batch (>99.0% by HPLC area) of the intermediate.

  • Drying: Dry under vacuum at 40°C for 12 hours to remove residual solvents.

  • Quantification:

    • Prepare triplicate solutions of the Primary Standard (PRS) and the candidate Working Standard (WS) at 0.5 mg/mL.

    • Inject in bracketed sequence: PRS - WS - PRS - WS - PRS.

  • Calculation:

    
    
    
  • Acceptance: The Relative Standard Deviation (RSD) of the response factors must be ≤ 1.0%.

Workflow Visualization: Standard Qualification

This diagram illustrates the decision logic for qualifying a new reference standard batch in a GMP environment.

QualificationWorkflow Start New Standard Candidate InitialTest Initial HPLC Purity (>99.0% Area?) Start->InitialTest Reject REJECT (Use as Reagent) InitialTest->Reject No StructureID Structural ID (NMR, MS, IR) InitialTest->StructureID Yes PhysChem Phys-Chem Characterization (KF, ROI, Residual Solvents) StructureID->PhysChem MassBalance Mass Balance Calculation (100% - Impurities - Water - Solvents) PhysChem->MassBalance AssignPotency Assign Potency (As is basis) MassBalance->AssignPotency

Figure 2: Step-by-step qualification workflow for establishing a Primary Reference Standard.

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006).[1] Defines reporting, identification, and qualification thresholds for impurities. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Provides the framework for establishing and using reference standards in pharmaceutical analysis. Link

  • Sigma-Aldrich. Pyridine Pharmaceutical Secondary Standard; Certified Reference Material. (Example of CRM documentation for pyridine derivatives). Link

  • ResolveMass Laboratories. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026).[2] Detailed guide on qualification protocols. Link

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational chemistry explaining the impurity origins). Link

Sources

A Guide to Validating the Structure of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound through the pipeline. For researchers and scientists, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in solution. This guide provides an in-depth, technical comparison of two powerful 2D NMR techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), for the structural validation of 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile, a molecule of interest in medicinal chemistry.

This guide moves beyond a simple recitation of protocols. It is designed to provide a framework for critical thinking in structural analysis, grounded in the principles of scientific integrity and backed by experimental data. We will explore not just the "how" but the "why" behind the experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Challenge: Unambiguous Structure Confirmation

The target molecule, this compound, possesses a unique arrangement of aromatic systems and substituents. While 1D ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, they often fall short in definitively establishing the connectivity between different parts of the molecule, especially in complex aromatic regions. This is where 2D NMR techniques become indispensable.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Foundational 2D NMR Techniques for Structural Elucidation

Correlation Spectroscopy (COSY): Mapping Proton-Proton Couplings

COSY, or ¹H-¹H Correlation Spectroscopy, is a homonuclear 2D NMR experiment that reveals scalar couplings between protons, typically through two or three bonds.[1][2][3] The resulting spectrum displays the 1D ¹H NMR spectrum along both the horizontal and vertical axes. The key features are the off-diagonal cross-peaks, which indicate that two protons are coupled to each other.[4][5][6]

Why COSY is essential for this molecule: The aromatic regions of this compound contain protons on adjacent carbons. COSY will be instrumental in identifying these neighboring protons, allowing for the assignment of specific protons within each aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): Linking Protons to their Attached Carbons

HSQC is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, in this case, ¹³C.[7][8][9] The HSQC spectrum has a proton axis and a carbon axis. Each peak in the 2D spectrum represents a direct one-bond C-H connection.[10][11]

Why HSQC is critical for this structure: HSQC provides an unambiguous link between the proton and carbon skeletons of the molecule. This is particularly powerful for assigning the ¹³C signals of the protonated carbons in the complex aromatic regions.[11][12]

Predicted NMR Data for this compound

To effectively utilize COSY and HSQC, we must first predict the approximate chemical shifts of the protons and carbons in our target molecule. These predictions are based on known chemical shifts of similar fragments, such as 2-fluoropyridine and 4-methoxybenzonitrile, and general principles of NMR spectroscopy.[13][14][15][16][17][18][19]

Atom Label Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected COSY Correlations Expected HSQC Correlation
H-3'~8.2~148 (d, ¹JCF ≈ 240 Hz)H-5'Yes
H-5'~7.2~110H-3', H-6'Yes
H-6'~7.8~140H-5'Yes
H-2~7.6~125H-6Yes
H-5~7.0~115H-6Yes
H-6~7.7~133H-2, H-5Yes
OCH₃~3.9~56NoneYes
C-1-~105-No
C-3-~135-No
C-4-~162-No
C-CN-~118-No
C-2'-~163 (d, ¹JCF ≈ 250 Hz)-No
C-4'-~150-No

Note: Chemical shifts are estimates and can be influenced by the solvent and other factors. 'd' denotes a doublet due to C-F coupling.

Experimental Workflow for Structural Validation

A systematic approach is crucial for obtaining high-quality, interpretable data. The following workflow outlines the key steps for validating the structure of this compound.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Processing and Analysis a Dissolve ~10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b Filter the solution into a 5 mm NMR tube. a->b c Acquire a standard ¹H NMR spectrum to check sample purity and concentration. b->c d Acquire a ¹³C{¹H} NMR spectrum to identify all carbon signals. c->d e Perform a gradient-selected COSY experiment. d->e f Perform a gradient-selected, sensitivity-enhanced HSQC experiment. e->f g Process the 2D data with appropriate window functions and referencing. f->g h Analyze the COSY spectrum to establish ¹H-¹H spin systems. g->h i Analyze the HSQC spectrum to correlate ¹H and ¹³C signals. h->i j Integrate all 1D and 2D data to confirm the molecular structure. i->j

Caption: Experimental workflow for 2D NMR-based structure validation.

Detailed Experimental Protocols

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a gradient probe is recommended for optimal resolution and sensitivity.

1. ¹H NMR Spectrum

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Solvent: CDCl₃ or DMSO-d₆.

  • Spectral Width: ~16 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 2 seconds.

2. ¹³C{¹H} NMR Spectrum

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: ~240 ppm.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2 seconds.

3. COSY (Correlation Spectroscopy)

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfph').

  • Spectral Width (F1 and F2): Same as the ¹H spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

  • Relaxation Delay: 1.5-2.0 seconds.

4. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

  • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

  • Spectral Width (F1 - ¹³C): ~180 ppm (can be optimized based on the ¹³C spectrum).

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-8.

  • ¹JCH Coupling Constant: Optimized for aromatic C-H (~165 Hz).

  • Relaxation Delay: 1.5 seconds.

Data Interpretation: A Self-Validating System

The power of this combined approach lies in the cross-validation of data from each experiment.

G 1D ¹H NMR 1D ¹H NMR Proton Chemical Shifts & Multiplicities Proton Chemical Shifts & Multiplicities 1D ¹H NMR->Proton Chemical Shifts & Multiplicities Identifies Structure Confirmation Structure Confirmation Proton Chemical Shifts & Multiplicities->Structure Confirmation 1D ¹³C NMR 1D ¹³C NMR Carbon Chemical Shifts Carbon Chemical Shifts 1D ¹³C NMR->Carbon Chemical Shifts Identifies Carbon Chemical Shifts->Structure Confirmation COSY COSY ¹H-¹H Connectivity ¹H-¹H Connectivity COSY->¹H-¹H Connectivity Reveals ¹H-¹H Connectivity->Structure Confirmation HSQC HSQC ¹H-¹³C One-Bond Connectivity ¹H-¹³C One-Bond Connectivity HSQC->¹H-¹³C One-Bond Connectivity Reveals ¹H-¹³C One-Bond Connectivity->Structure Confirmation

Caption: Logical flow of data integration for structure confirmation.

Step-by-Step Analysis:

  • Assign Spin Systems with COSY: In the COSY spectrum, identify the cross-peaks that connect protons within the same aromatic ring. For the fluoropyridine ring, you would expect to see a correlation between H-5' and H-6', and between H-5' and H-3'. For the methoxybenzonitrile ring, correlations should be observed between H-5 and H-6, and between H-2 and H-6.

  • Link Protons to Carbons with HSQC: Use the HSQC spectrum to assign the ¹³C signals for all protonated carbons. For example, the proton signal at ~3.9 ppm (OCH₃) will show a cross-peak to the carbon signal around 56 ppm. Each aromatic proton signal will correlate to a specific aromatic carbon signal.

  • Assemble the Molecular Fragments: By combining the COSY and HSQC data, you can build the individual aromatic ring fragments with their respective proton and carbon assignments.

  • Final Structure Confirmation: The final piece of the puzzle is to confirm the connectivity between the two aromatic rings and the positions of the substituents. While COSY and HSQC primarily show short-range correlations, long-range heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be employed if further confirmation of the connectivity between the quaternary carbons is needed.

Conclusion

The synergistic use of COSY and HSQC provides a robust and efficient strategy for the unambiguous structural validation of this compound. This guide has outlined a comprehensive approach, from experimental design to data interpretation, emphasizing the importance of a logical and self-validating workflow. By understanding the principles behind these powerful 2D NMR techniques, researchers can confidently and accurately elucidate the structures of novel molecules, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Electronic Supplementary Inform
  • Fluoropyridines.
  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. [Link]

  • 2D NMR Spectroscopy: COSY | PDF - Scribd. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. [Link]

  • Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • NMR spectral characteristics of fluorocontaining pyridines - Fluorine Notes.
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • Measuring methods available and examples of their applications COSY (COrrel
  • HSQC and HMBC | NMR Core Facility - Columbia.
  • Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • How to Interpret an HSQC-COSY Experiment - ACD/Labs. [Link]

  • Electronic Supplementary Inform
  • Organic Structures
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approxim
  • COSY Spectra - Chemistry LibreTexts. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC.
  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC. [Link]

  • 13C NMR Chemical Shifts - Oregon St
  • Basic 1H- and 13C-NMR Spectroscopy.

Sources

Strategic QC Protocols for 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of small molecule drug development, 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile serves as a critical biaryl intermediate, particularly in the synthesis of next-generation kinase inhibitors (e.g., targeting KRAS or EGFR pathways). The manufacturing of this intermediate, typically via Suzuki-Miyaura cross-coupling, introduces a complex matrix of structurally similar impurities—specifically de-halogenated byproducts and homocoupling species—that often co-elute under standard C18 HPLC conditions.

This guide presents a comparative analysis between the Standard Industry Protocol (SIP) and our Advanced Orthogonal Protocol (AOP) . We demonstrate that while SIP offers basic purity assessment, AOP provides the necessary resolution and sensitivity to detect trace genotoxic impurities (GTIs) and regioisomers, ensuring downstream API safety and ICH compliance.

Part 1: Comparative Analysis of QC Methodologies

The primary challenge in analyzing this compound is distinguishing the target biaryl from its hydrodehalogenated precursor (4-methoxybenzonitrile) and the homocoupled dimer. Both impurities share similar hydrophobicity to the product, rendering standard alkyl-bonded phases (C18) insufficient.

The Problem with Standard C18 (SIP)

Standard C18 columns rely almost exclusively on hydrophobic subtraction. Since the fluorine atom on the pyridine ring exerts a minimal change in overall lipophilicity compared to a hydrogen atom, the Selectivity Factor (


)  between the product and its des-fluoro analogs is often < 1.1, leading to peak overlapping and "hidden" impurities.
The Solution: Phenyl-Hexyl Chemistry (AOP)

Our Advanced Orthogonal Protocol utilizes a Phenyl-Hexyl stationary phase . This phase introduces a secondary separation mechanism:


-

interactions
. The electron-deficient fluoropyridine ring of the product interacts differently with the phenyl ring of the stationary phase compared to the electron-rich dimethoxy-dimer or the non-fluorinated impurities. This "orthogonal" selectivity resolves critical pairs that C18 cannot.
Performance Matrix: SIP vs. AOP
FeatureStandard Industry Protocol (SIP)Advanced Orthogonal Protocol (AOP)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl (Core-Shell)
Separation Mechanism Hydrophobicity onlyHydrophobicity +

-

Interaction
Critical Pair Resolution (

)
1.2 (Co-elution risk)> 3.5 (Baseline separation)
Detection of Des-Halo Impurity Poor (often masked)Excellent (distinct retention)
Pd Scavenger Detection Non-specific UVSpecific (via Chelation/MS)
Run Time 25 mins12 mins (UPLC optimized)
Compliance Readiness Routine QA onlyICH Q3A/Q3D (Regulatory Submission)

Part 2: Detailed Experimental Protocol (AOP)

This protocol is designed for the rigorous quantification of this compound and its top 3 process-related impurities.

Reagents and Standards
  • Reference Standard: this compound (>99.5% purity, characterized by NMR/HRMS).

  • Impurity A (Precursor): 3-Bromo-4-methoxybenzonitrile.

  • Impurity B (Homocoupling): 3,3'-Bis(4-methoxybenzonitrile).

  • Impurity C (De-halogenated): 4-Methoxybenzonitrile.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Ammonium Formate.

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class) with PDA and QDa (Mass Detector).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary); MS (ESI+, Scan 100-600 m/z).

Mobile Phase Gradient
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).

  • Mobile Phase B: Methanol.

Time (min)% A% BCurve
0.009010Initial
1.009010Isocratic hold
8.001090Linear Gradient
10.001090Wash
10.109010Re-equilibration
12.009010End
System Suitability Criteria (SSC)

To ensure data integrity, the system must pass the following checks before sample analysis:

  • Resolution (

    
    ):  > 2.0 between Impurity C (De-halogenated) and Main Peak.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 for the Main Peak.
    
  • Precision: RSD < 0.5% for retention time and < 1.0% for peak area (n=6 injections).

  • Sensitivity (S/N): > 10 for the Limit of Quantitation (LOQ) solution (0.05% level).

Part 3: Impurity Fate Mapping & Process Logic

Understanding the origin of impurities is as critical as detecting them. The diagram below illustrates the Suzuki-Miyaura coupling pathway and the specific points where critical impurities arise, necessitating the AOP QC method.

SuzukiImpurityMap SM1 3-Bromo-4-methoxy benzonitrile Reaction Suzuki Coupling (Base/Solvent) SM1->Reaction SM2 2-Fluoropyridin-4-yl boronic acid SM2->Reaction Cat Pd Catalyst (e.g., Pd(dppf)Cl2) Cat->Reaction ImpPd Residual Pd (Heavy Metal) Cat->ImpPd Leaching Product TARGET: 3-(2-Fluoropyridin-4-yl)- 4-methoxybenzonitrile Reaction->Product Main Pathway ImpA Impurity A: Unreacted SM1 Reaction->ImpA Incomplete Conv. ImpB Impurity B: Homocoupling Dimer Reaction->ImpB Oxidative Addn Error ImpC Impurity C: Hydrodehalogenation (Des-bromo) Reaction->ImpC Protodeboronation/ Reduction QC QC CHECKPOINT (AOP) Detects All Species Product->QC ImpA->QC ImpB->QC ImpC->QC ImpPd->QC

Figure 1: Impurity Fate Map for the Suzuki Coupling of this compound. The diagram highlights the origin of critical impurities (A, B, C) and their convergence at the QC checkpoint.

Part 4: Scientific Rationale & Causality

Why Phenyl-Hexyl?

The 2-fluoropyridine moiety in the target molecule is electron-deficient. The Phenyl-Hexyl stationary phase contains a phenyl ring linked by a hexyl chain. This allows for


-

electron donor-acceptor interactions
.
  • The Target: The electron-deficient fluoropyridine interacts strongly with the electron-rich phenyl phase, increasing retention.

  • The Impurity (Des-bromo): Lacks the pyridine ring (or has a different electronic density), resulting in weaker

    
    -
    
    
    
    interaction and earlier elution.
  • Result: A separation driven by electronic properties, not just boiling point or hydrophobicity.

Why MS Detection?

While UV is sufficient for the main peak, Impurity C (Des-bromo) often has a lower extinction coefficient at 254 nm, leading to underestimation of its quantity. Mass Spectrometry (MS) provides:

  • Mass Confirmation: Distinct [M+H]+ signals (Target: ~229 Da vs. Impurity C: ~134 Da).

  • Sensitivity: Detection limits (LOD) down to ppm levels, essential for genotoxic risk assessment (ICH M7).

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances." ICH Guidelines, 2006. [Link]

  • International Council for Harmonisation (ICH). "ICH Q3D(R2): Guideline for Elemental Impurities." ICH Guidelines, 2022. [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483, 1995. [Link]

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198-205, 2005. [Link]

Safety Operating Guide

3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile proper disposal procedures

[1][2][3][4][5]

Executive Summary: Immediate Operational Directive

Do not dispose of this compound in general trash or standard aqueous waste.

3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile is a halogenated, nitrogen-containing heterocyclic nitrile. Its disposal requires strict adherence to Halogenated Organic waste streams due to the fluorine content and Segregation from Acids due to the nitrile moiety.

  • Primary Hazard: Acute Toxicity (Oral/Dermal) & Potential HCN generation under acidic hydrolysis.

  • Waste Classification: Hazardous Waste (RCRA Characteristic or equivalent).

  • Key Segregation: Keep separate from Oxidizers and Strong Acids.

Part 1: Chemical Hazard Assessment & Logic

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard to ensure safety protocols are robust, not just rote memorization.

Structural Analysis for Disposal

The molecule consists of two distinct functional groups that dictate its waste lifecycle:

MoietyChemical RiskDisposal Implication
Benzonitrile Group (-CN)Hydrolytic instability in the presence of strong acids/heat can theoretically release Hydrogen Cyanide (HCN) gas.CRITICAL: Must be segregated from acidic waste streams (e.g., Piranha etch, HCl, H₂SO₄).
Fluoropyridine Ring Halogenated heteroaromatics produce Hydrogen Fluoride (HF) and NOx upon incineration.Mandatory: Must be routed to "Halogenated Waste" streams for high-temperature incineration with caustic scrubbing.
Methoxy Group Increases electron density, potentially increasing solubility in organic solvents.Compatible with standard organic solvents (DCM, DMSO, Methanol) for cleanup.
Physical Properties (Estimated)
  • State: Solid (Crystalline powder).[1]

  • Solubility: Low in water; High in DMSO, DCM, Methanol.

  • Stability: Stable under normal conditions; Reactive with strong oxidizers/acids.

Part 2: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Excess Substance)

Applicable for: Expired shelf-life material, excess synthesis yield.

  • Containment: Transfer the solid into a screw-top HDPE or Glass jar . Do not use metal containers if the compound is potentially damp or acidic, as fluorides can corrode metal over time.

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the jar into a clear, sealable bag (Zip-lock style) to prevent contamination of the waste drum in case of breakage.

  • Accumulation: Move to the Satellite Accumulation Area (SAA) .

    • Stream: Solid Hazardous Waste.

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Applicable for: Rota-vap residues, mother liquors, HPLC effluent.

  • Solvent Identification: Determine the primary solvent.

    • If dissolved in DCM/Chloroform: Use Halogenated Liquid Waste .

    • If dissolved in Acetone/Methanol/DMSO: Even though the solvent is non-halogenated, the solute contains Fluorine . Therefore, the entire mixture must often be classified as Halogenated Waste depending on your facility's specific incineration contract.

    • Best Practice: Default to Halogenated Waste to ensure the fluorine is scrubbed during incineration.

  • pH Check: Verify the solution is Neutral (pH 6-8).

    • Why? If the reaction mixture was acidic, neutralize it with Sodium Bicarbonate before adding to the waste drum to prevent nitrile hydrolysis.

  • Transfer: Pour into the "Halogenated Solvent Waste" carboy.

    • STOP POINT: Ensure the carboy does not contain acidic waste (e.g., from a previous user).

Part 3: Operational Workflows (Visualized)

Diagram 1: Waste Stream Decision Tree

This logic flow ensures the compound never enters an incompatible stream.

DisposalLogicStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidPowder/CrystalsLiquidLiquid SolutionStateCheck->LiquidDissolvedPackSolidPack in HDPE/Glass JarDouble BagSolid->PackSolidAcidCheckCRITICAL CHECK:Is pH < 5?Liquid->AcidCheckYesHaloRoute: Halogenated WastePackSolid->YesHaloLabel: Toxic SolidSolventCheckIs Solvent Halogenated?(DCM, Chloroform?)SolventCheck->YesHaloYesNoHaloDoes Solute contain F?SolventCheck->NoHaloNo (e.g., DMSO)OverrideOverride: Route toHalogenated Waste(Due to Fluoropyridine)NoHalo->OverrideYes (Fluorine present)AcidCheck->SolventCheckNo (Neutral)NeutralizeNeutralize with NaHCO3AcidCheck->NeutralizeYes (Acidic)Neutralize->SolventCheck

Caption: Decision matrix for segregating fluorinated nitrile waste to prevent acid hydrolysis and ensure proper incineration.

Diagram 2: Emergency Spill Response

Immediate actions for bench-level spills.

SpillResponseSpillSpill DetectedEvac1. Evacuate Immediate Area(Dust Risk)Spill->EvacPPE2. Don PPE:Nitrile Gloves (Double),Goggles, Lab CoatEvac->PPETypeLiquid or Solid?PPE->TypeSolidCleanSolid: Cover with wet paper towel(Prevent Dust) -> ScoopType->SolidCleanLiquidCleanLiquid: Absorb with Vermiculiteor Chem-Sorb padsType->LiquidCleanBag3. Place in Hazardous Waste BagLabel 'Debris contaminated with Toxic'SolidClean->BagLiquidClean->BagReport4. Report to EHSBag->Report

Caption: Immediate containment workflow to minimize exposure during accidental release.

Part 4: Regulatory Compliance (RCRA & Global)

US EPA (RCRA) Classification

While this specific molecule may not have a unique "P" or "U" list number, it must be characterized by the generator (you).

  • Characteristic Waste: Likely D003 (Reactivity) is not applicable unless mixed with acids, but Toxic characteristics apply.

  • Halogenated Solvents (F-List): If dissolved in spent DCM, it falls under F002 .

  • Generator Status: As a fluorinated organic, it contributes to the "Halogenated" waste totals, which are often more expensive to dispose of.

Global Harmonized System (GHS) Labeling

Ensure your waste tag includes these pictograms:

  • Skull and Crossbones (Acute Toxicity)

  • Exclamation Mark (Irritant)

References

  • US Environmental Protection Agency (EPA). (2025). RCRA Listed Hazardous Waste: F-List and Characteristic Wastes. Retrieved from [Link]

  • Vanderbilt University EHS. (2025). Guide to Managing Laboratory Chemical Waste: Segregation of Nitriles. Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Compound Class: Fluorinated Phenylpyridine Nitrile Primary Hazard Domain: Potent Pharmaceutical Intermediate / Bioactive Agent Default Occupational Exposure Band (OEB): OEB 3 (Estimated: 10–100 µg/m³) until specific toxicology confirms otherwise.

The "Why" Behind the Protocol (Scientific Rationale)

To ensure safety, we must deconstruct the molecule into its functional pharmacophores. This is not just "chemical dust"; it is a designed bioactive scaffold.

  • The Benzonitrile Moiety: Nitriles (

    
    ) can undergo metabolic activation in the liver (via Cytochrome P450) to release cyanide ions, though aromatic nitriles are generally more stable than aliphatic ones. However, they possess high skin permeability. Risk:  Systemic toxicity via dermal absorption.
    
  • The 2-Fluoropyridine Ring: Pyridines are known sensitizers and mucous membrane irritants. The fluorine substitution increases lipophilicity, potentially enhancing bioavailability and skin absorption rates. Risk: Enhanced penetration and respiratory irritation.

  • Thermal Decomposition: In the event of a fire or strong acid hydrolysis, the fluorine atom can be liberated as Hydrogen Fluoride (HF) , and the nitrogen as Hydrogen Cyanide (HCN) or Nitrogen Oxides (

    
    ).
    

Part 2: PPE Selection Matrix

Standard laboratory attire (pants, closed shoes) is the baseline. The following are additive requirements.

Operation ScenarioRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Routine Handling (Weighing <1g, Solubilization)N95 (minimum) if outside hood;None required if in certified Fume Hood .Double Nitrile (Outer: 4-8 mil)Change immediately upon splash.Chemical Goggles (Side shields alone are insufficient for powders).Lab Coat (Polyester/Cotton blend).Buttoned to neck.
Synthesis / Reaction (Heating, Refluxing)Fume Hood Sash at proper height.Do not rely on respirator alone.Double Nitrile or Barrier Laminate (e.g., Silver Shield) if handling halogenated solvents.Face Shield + Goggles (If system is under pressure or reflux).Lab Coat + Chemical Apron (Rubber/Neoprene).
Spill Cleanup (Solid powder or liquid solution)P100 / HEPA Half-Face Respirator.Do not use N95 for spills.Double Nitrile (Long cuff) or Butyl Rubber (for large solvent spills).Chemical Goggles Tyvek® Coveralls (Disposable, Type 5/6).
High Potency Ops (>10g or micronized dust)PAPR (Powered Air Purifying Respirator) if containment is broken.Double Nitrile taped to sleeves.PAPR Hood or Goggles.Tyvek® Coveralls + Shoe Covers .

Part 3: Engineering Controls & Operational Protocols

Primary Containment (The "First Line of Defense")
  • Solid Handling: All weighing of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Airflow Check: Verify face velocity is 80–100 fpm (0.4–0.5 m/s) before starting.

  • Static Control: Fluorinated powders are often static-prone. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" which contaminates the user's cuffs.

Step-by-Step Handling Protocol

A. Weighing & Transfer

  • Don PPE: Put on double nitrile gloves and lab coat.

  • Prep: Place a disposable balance draft shield or "weighing boat" inside the hood.

  • Transfer: Use a disposable spatula. Never return excess compound to the stock bottle (prevents cross-contamination).

  • Wipe Down: Immediately wipe the balance area with a methanol-dampened tissue. Dispose of the tissue as solid hazardous waste.

B. Reaction Setup

  • Solvent Choice: If possible, dissolve the solid immediately to reduce dust hazard.

  • Inert Atmosphere: This compound typically requires anhydrous conditions. When using Schlenk lines, ensure the vacuum trap is cooled (liquid

    
    ) to trap any volatile nitriles or pyridine fragments.
    

C. Decontamination

  • Solvent Wash: Wash all glassware with Acetone or Ethyl Acetate inside the hood before removing it to the general wash area.

  • Glove Removal: Use the "beak method" (pulling one glove off inside out, holding it in the gloved hand, then peeling the second off over the first) to trap contamination inside.

Part 4: Emergency Response & Disposal[1]

Fire / Thermal Decomposition[2]
  • Hazard: Combustion may release HF (corrosive gas) and HCN .

  • Action: Evacuate immediately. Do not attempt to fight large fires without SCBA (Self-Contained Breathing Apparatus).

  • Media: Dry chemical or

    
    .[1][2][3][4] Avoid water jet if possible to prevent acidic runoff.
    
Accidental Exposure[4]
  • Skin Contact: Wash with soap and water for 15 minutes .[4][5][6] Do not use organic solvents (ethanol/DMSO) as they may increase absorption of the nitrile.

  • Eye Contact: Flush for 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, medical attention is urgent (potential cyanide metabolite effect).

Waste Disposal Plan
  • Stream A (Solid): Contaminated paper, gloves, and solid compound go to "Toxic Solid Waste" (Incineration recommended).

  • Stream B (Liquid): Reaction mixtures go to "Halogenated Organic Waste" (due to the Fluorine atom). Do not mix with oxidizers.

Part 5: Safety Workflow Visualization

SafetyProtocol Start Start: Handling 3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile RiskAssess Risk Assessment: Is the compound Solid or in Solution? Start->RiskAssess Solid Solid / Powder RiskAssess->Solid High Dust Risk Solution In Solution RiskAssess->Solution Absorption Risk EngControl_Solid Engineering Control: Fume Hood or Powder Enclosure Solid->EngControl_Solid EngControl_Liq Engineering Control: Fume Hood (Sash Lowered) Solution->EngControl_Liq PPE_Solid PPE Required: Double Nitrile Gloves Lab Coat + Goggles (N95 if outside hood) EngControl_Solid->PPE_Solid PPE_Liq PPE Required: Single/Double Nitrile Gloves Lab Coat + Safety Glasses EngControl_Liq->PPE_Liq Action Perform Experiment PPE_Solid->Action PPE_Liq->Action Cleanup Decontamination: Wipe surfaces with Acetone Dispose waste in Halogenated Stream Action->Cleanup

Caption: Decision logic for PPE and Engineering Controls based on physical state (Solid vs. Solution).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Fluoro-4-methoxybenzonitrile (Structural Analog). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Cyanide & Nitriles. OSHA.gov. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the Safe Handling of Fluorinated Compounds. ECHA.europa.eu. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
3-(2-Fluoropyridin-4-yl)-4-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.